Azepan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azepan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGKKJHGZOGVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578377 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171257-01-5 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Azepan-3-one chemical structure and properties
An In-depth Technical Guide to Azepan-3-one: Structure, Properties, and Synthesis
Introduction
This compound, also known as hexahydro-3H-azepin-3-one, is a seven-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. The azepane scaffold is a significant structural motif found in numerous bioactive molecules and pharmaceuticals, making its derivatives valuable targets in medicinal chemistry and drug development.[1][2] this compound serves as a versatile synthetic intermediate, leveraging the reactivity of its secondary amine and carbonyl group for the construction of more complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic protocol for researchers in organic synthesis and drug discovery.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO | [4] |
| Molecular Weight | 113.16 g/mol | [4] |
| CAS Number | 171257-01-5 | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | perhydro-azepin-3-one, hexahydro-3H-Azepin-3-one | [4] |
| Boiling Point (Azepane) | 138 °C | [5] |
| Melting Point (Azepane) | -37 °C | [5] |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not publicly documented. However, the expected spectroscopic features can be predicted based on its structure and established principles of spectroscopic analysis for ketones and secondary amines.
| Technique | Expected Features | Source(s) |
| Infrared (IR) Spectroscopy | - Strong, sharp C=O stretch (ketone) ~1715 cm⁻¹- Moderate N-H stretch (secondary amine) ~3300-3500 cm⁻¹- C-H stretch (alkane) ~2850-2950 cm⁻¹ | [6][7] |
| ¹³C NMR Spectroscopy | - 6 distinct signals expected (assuming no coincidental overlap).- Carbonyl (C3) signal significantly downfield (~205-220 ppm).- Carbons adjacent to nitrogen (C2, C7) shifted downfield (~30-65 ppm).- Other aliphatic carbons (C4, C5, C6) in the typical alkane region (~16-35 ppm). | [2] |
| ¹H NMR Spectroscopy | - Broad singlet for the N-H proton.- Multiple overlapping multiplets for the 10 methylene (CH₂) protons.- Protons alpha to the carbonyl group (at C2 and C4) would be deshielded compared to other methylene protons. | [8][9] |
| Mass Spectrometry (MS) | - Molecular ion (M⁺) peak at m/z = 113.- Prominent fragments resulting from alpha-cleavage adjacent to the carbonyl group, leading to the loss of C₂H₄ (28) or C₃H₅N (67) fragments. | [10][11] |
Chemical Reactivity and Synthesis
This compound's reactivity is dominated by its two functional groups. The carbonyl carbon is susceptible to nucleophilic addition, and the ketone can be reduced to the corresponding alcohol, azepan-3-ol, using standard reducing agents like sodium borohydride.[3][12] The secondary amine is a nucleophile and a base, allowing for N-alkylation or N-acylation to introduce various substituents.[3]
A modern and effective strategy for synthesizing the azepane core involves a formal 1,3-migration and annulation cascade, initiated by an α-imino rhodium carbene. This method demonstrates good functional group tolerance and provides access to a range of densely functionalized azepane derivatives.[13]
Representative Experimental Protocol: Synthesis of an this compound Derivative
The following protocol is a representative example adapted from the synthesis of this compound derivatives via a rhodium-catalyzed migration-annulation reaction.[13]
Reaction: Synthesis of an N-Sulfonyl this compound Derivative from a 1-Sulfonyl-1,2,3-triazole Precursor.
Materials:
-
1-Sulfonyl-1,2,3-triazole derivative (1.0 equiv)
-
Rhodium(II) pivalate (Rh₂(piv)₄) (1 mol%)
-
Dichloromethane (CH₂Cl₂) (0.1 M solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1-sulfonyl-1,2,3-triazole precursor.
-
Dissolve the precursor in anhydrous dichloromethane to a concentration of 0.1 M.
-
Add Rhodium(II) pivalate (1 mol%) to the solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude residue is then purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired this compound product.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield the purified compound.
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Visualized Synthesis Workflow
The diagram below illustrates the key steps in the rhodium-catalyzed synthesis of the this compound core from a triazole precursor, highlighting the formation of the critical α-imino rhodium carbene intermediate.
Caption: Rhodium-catalyzed synthesis of the this compound core from a triazole precursor.
References
- 1. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Buy this compound | 171257-01-5 [smolecule.com]
- 4. This compound | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. 3-Pentanone [webbook.nist.gov]
- 8. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Azepan-3-ol | 7659-65-6 [amp.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Azepan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and drug discovery due to its conformational flexibility and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining this compound, with a focus on the core reaction mechanisms, experimental protocols, and quantitative data. Key methodologies, including the Dieckmann condensation and Beckmann rearrangement, are discussed in detail, supplemented by spectroscopic characterization data to facilitate the identification and purification of the target compound.
Introduction
The azepane ring system is a recurring motif in a variety of biologically active molecules. The inclusion of a carbonyl group at the 3-position, as in this compound (C₆H₁₁NO, Mol. Wt.: 113.16 g/mol )[1], offers a versatile handle for further functionalization, making it a key building block for the synthesis of more complex pharmaceutical agents. This guide aims to consolidate the available synthetic strategies for this compound, providing researchers with a practical and in-depth resource for its preparation.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic routes, primarily involving intramolecular cyclization or ring expansion reactions. The two most prominent and theoretically sound methods are the Dieckmann Condensation of specific amino diesters and the Beckmann Rearrangement of a bicyclic ketoxime.
Dieckmann Condensation
The Dieckmann condensation is a robust method for the formation of cyclic β-keto esters via an intramolecular Claisen condensation of a diester in the presence of a strong base.[2] For the synthesis of an this compound precursor, a suitable N-protected dialkyl aminodipropanoate would be the required starting material. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired N-protected this compound.
Mechanism:
The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic tetrahedral intermediate. Elimination of an alkoxide group yields the cyclic β-keto ester. Subsequent acidification and heating will lead to decarboxylation to afford the ketone.
Figure 1: Logical workflow for the synthesis of an N-protected this compound via Dieckmann Condensation.
Experimental Protocol (General):
A detailed experimental protocol for the Dieckmann condensation leading directly to an N-substituted this compound is exemplified by the synthesis of 1-benzyl-3-piperidone, a related six-membered ring system, which can be adapted.
-
Preparation of the Diester Intermediate: An N-substituted glycine ester (e.g., N-benzylglycine ethyl ester) is reacted with a 4-halobutyrate ester in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., chloroform) under reflux to yield the corresponding diester.[3]
-
Cyclization: The purified diester is then treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene or THF under reflux to induce cyclization.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl or H₂SO₄) to yield the N-substituted this compound.
-
Deprotection (if necessary): If an N-benzyl group is used, it can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final this compound.
Quantitative Data:
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | N-benzylglycine ethyl ester, 4-chlorobutyrate | K₂CO₃, Chloroform, Reflux, 24h | Diethyl 2,2'-(benzylazanediyl)diacetate | ~95% (crude)[3] |
| 2 | Diethyl 2,2'-(benzylazanediyl)diacetate | NaOEt, Toluene, Reflux | Ethyl 1-benzyl-3-oxoazepane-4-carboxylate | (Not specified) |
| 3 | Ethyl 1-benzyl-3-oxoazepane-4-carboxylate | aq. HCl, Reflux | 1-Benzyl-azepan-3-one | (Not specified) |
| 4 | 1-Benzyl-azepan-3-one | H₂, Pd/C, Ethanol | This compound | (Not specified) |
Table 1: Hypothetical reaction scheme and estimated yields for this compound synthesis via Dieckmann Condensation based on analogous reactions.
Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[2][4][5][6][7] For the synthesis of this compound, a suitable precursor would be the oxime of N-protected piperidin-4-one. The acid-catalyzed rearrangement of this six-membered ring ketoxime would lead to a seven-membered lactam, which is an isomer of the target molecule. A more direct, albeit hypothetical, route would involve the Beckmann rearrangement of the oxime of 1,4-diazepan-5-one, which would result in the formation of a urea, followed by selective hydrolysis. A more plausible precursor is the oxime of a substituted cyclopentanone, which upon rearrangement would expand to a piperidin-2-one, a related lactam structure. The application to form this compound would require a specific bicyclic precursor.
Mechanism:
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of water. The resulting nitrilium ion is then attacked by water to form an imidate, which tautomerizes to the more stable amide.
Figure 2: General mechanism of the Beckmann Rearrangement for the synthesis of a lactam.
Experimental Protocol (General):
-
Oxime Formation: The precursor ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The mixture is typically heated to reflux to drive the reaction to completion.
-
Rearrangement: The isolated oxime is then treated with a strong acid or a reagent that converts the hydroxyl into a good leaving group. Common reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), or thionyl chloride.[2][7] The reaction is often heated to facilitate the rearrangement.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography or recrystallization.
Quantitative Data:
Yields for the Beckmann rearrangement can be highly variable depending on the substrate and reaction conditions. For the industrial synthesis of ε-caprolactam from cyclohexanone oxime, yields are typically very high.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | N-Benzyl-1,4-diazepan-5-one | NH₂OH·HCl, Pyridine, EtOH, Reflux | N-Benzyl-1,4-diazepan-5-one oxime | (Not specified) |
| 2 | N-Benzyl-1,4-diazepan-5-one oxime | H₂SO₄ or PPA, Heat | 1-Benzyl-1,4-diazepan-5-one (rearranged) | (Not specified) |
Table 2: Hypothetical reaction scheme for a Beckmann rearrangement of a potential precursor to an this compound derivative.
Spectroscopic Data for this compound
Accurate identification of this compound requires a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons on the azepane ring, likely in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl group would be expected to be deshielded and appear further downfield. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically around 180-210 ppm.[8] Other signals for the methylene carbons of the ring would appear in the aliphatic region. |
| IR Spectroscopy | A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. A band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 113, corresponding to the molecular weight of this compound.[1] Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or ethylene. |
Table 3: Summary of expected spectroscopic data for this compound.
Conclusion
The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. While direct, high-yielding, and well-documented protocols are not abundant in the readily available literature, established methodologies such as the Dieckmann condensation and Beckmann rearrangement provide a solid theoretical framework for its preparation. The successful synthesis relies on the careful selection of starting materials and optimization of reaction conditions. This guide provides the foundational knowledge, including key mechanisms and general experimental approaches, to aid researchers in the development of robust and efficient synthetic routes to this valuable heterocyclic building block. Further investigation into the patent literature and specialized chemical databases may yield more specific and optimized experimental procedures.
References
- 1. This compound | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of Azepan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Azepan-3-one. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their analytical workflows.
Predicted Spectroscopic Data of this compound
The following tables summarize the anticipated spectroscopic data for this compound (C₆H₁₁NO, Molecular Weight: 113.16 g/mol ). These predictions are based on the known spectral characteristics of cyclic ketones, amines, and specifically, azepane derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H2 | ~ 3.5 - 3.7 | t | 2H | ~ 6-7 |
| H4 | ~ 2.5 - 2.7 | t | 2H | ~ 6-7 |
| H5 | ~ 1.8 - 2.0 | m | 2H | - |
| H6 | ~ 1.7 - 1.9 | m | 2H | - |
| H7 | ~ 3.0 - 3.2 | t | 2H | ~ 6-7 |
| NH | ~ 1.5 - 2.5 | br s | 1H | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~ 50 - 55 |
| C3 (C=O) | ~ 208 - 212 |
| C4 | ~ 40 - 45 |
| C5 | ~ 25 - 30 |
| C6 | ~ 28 - 33 |
| C7 | ~ 45 - 50 |
Note: The chemical shift of the carbonyl carbon in the related 1-methyl-1H-azepin-3(2H)-one has been reported to be around 180.21 ppm; however, for a saturated azepanone, a value closer to that of other cyclic ketones is expected.[1]
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong |
| C-N Stretch | 1180 - 1250 | Medium |
Note: The C=O stretching frequency for a seven-membered ring ketone is anticipated to be in this range, similar to that of cyclohexanone (around 1715 cm⁻¹).
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Interpretation |
| 113 | [M]⁺ (Molecular Ion) |
| 85 | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 84 | [M - C₂H₅]⁺ |
| 70 | [M - C₂H₄O]⁺ |
| 56 | Further fragmentation |
Note: The fragmentation of cyclic ketones often involves the loss of small neutral molecules like ethylene (C₂H₄), carbon monoxide (CO), or combinations thereof.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a sample like this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.
-
Solid Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS, which typically yields the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
References
Azepan-3-one: A Technical Guide to CAS Number, Safety, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides a comprehensive overview of Azepan-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document leverages information from structurally related compounds and established chemical principles to offer a thorough assessment of its chemical identity, safety considerations, and a plausible synthetic route.
Chemical Identity
This compound, a seven-membered heterocyclic ketone, is a valuable building block in organic synthesis. Its structure incorporates both a secondary amine and a ketone functional group, offering multiple sites for chemical modification.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Hexahydro-3H-azepin-3-one, Perhydro-azepin-3-one |
| CAS Number | 171257-01-5 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Canonical SMILES | C1CCNC(=O)C1 |
Safety Information
A specific Safety Data Sheet (SDS) for this compound (CAS: 171257-01-5) is not publicly available. Therefore, the following safety information is inferred from data on structurally analogous compounds, such as 3-piperidinone (a six-membered cyclic aminoketone), and the general toxicological profile of alkyl cyclic ketones. Researchers must handle this compound with care, assuming it may possess hazards similar to its analogues until specific data becomes available.
GHS Hazard Classification (Inferred)
The GHS classification for this compound is not established. Based on related compounds, the following classifications should be considered as a precautionary measure.
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |
Hazard Pictograms (Inferred)
Caption: Inferred GHS Pictogram.
Precautionary Statements (Inferred)
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile (Inferred)
Studies on a range of alkyl cyclic ketones suggest low acute toxicity. However, as with many small amine-containing molecules, skin and eye irritation are potential hazards.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Handling Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Experimental Protocols
Proposed Synthetic Pathway: Dieckmann Condensation
The proposed synthesis involves the intramolecular cyclization of a diester precursor containing the azepane backbone.
Caption: Proposed Synthesis of this compound.
Step-by-Step Experimental Procedure (Representative)
Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Dieckmann Condensation)
-
To a solution of sodium ethoxide (NaOEt), freshly prepared from sodium (1.1 eq) and absolute ethanol, in dry toluene under an inert atmosphere (N₂ or Ar), add diethyl 3,3'-(benzylazanediyl)dipropanoate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the solution is neutral to slightly acidic.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: Hydrolysis and Decarboxylation to form 1-Benzylthis compound
-
To the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate from the previous step, add a mixture of water and a strong acid (e.g., sulfuric acid, H₂SO₄).
-
Heat the mixture to reflux for 12-24 hours to effect both hydrolysis of the ester and decarboxylation.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over a suitable drying agent, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Step 3: Debenzylation to yield this compound
-
Dissolve the 1-benzylthis compound in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the final product, this compound.
Disclaimer: This technical guide is intended for informational purposes only and is based on the best available data for this compound and its structural analogues. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all institutional and governmental safety regulations. The user assumes all responsibility for the safe handling and use of this chemical.
References
The Diverse Biological Activities of Azepan-3-one and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of azepan-3-one and its analogs, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting activities. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.
Anticancer Activity
Derivatives of the azepane core have demonstrated significant cytotoxic potential against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.
Quantitative Data for Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrolo[1,2-a]azepine derivatives | HepG2 (Liver) | IC50 | 4 - 44.2 nM | [1] |
| MCF7 (Breast) | IC50 | 10.7 - 45.4 nM | [1] | |
| HCT116 (Colon) | IC50 | 21.1 nM | [1] | |
| A-azepano-betulinic amides | HCT-15 (Colon) | GI50 | 0.57 - 14.30 µM | [2] |
| NCI/ADR-RES (Ovarian) | GI50 | 0.57 - 14.30 µM | [2] | |
| A-azepano-28-amino-betulin | Leukemia, Colon, NSCLC, Breast | GI50 | 1.16 - 2.27 µM | [2] |
| 7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidines | Various | GI50 | 0.9 - 1.9 µM | [5] |
| TGI | 2.1 - 3.6 µM | [5] | ||
| LC50 | 5.9 - 7.4 µM | [5] | ||
| Dibenzo[b,f]azepine-oxadiazole derivative (5e) | Leukemia SR | IC50 | 13.05 ± 0.62 µM | [6] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Visualizing the Anticancer Screening Workflow
Antimicrobial Activity
Azepane derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi. A-azepano-triterpenoids, in particular, have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data for Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value (µM) | Reference |
| Azepanouvaol | MRSA | MIC | ≤ 0.15 | [4][7] |
| 3-amino-3,4-seco-4(23)-en derivatives of uvaol | MRSA | MIC | ≤ 0.15 | [4][7] |
| Azepano-glycyrrhetol-tosylate | MRSA | MIC | ≤ 0.15 | [4][7] |
| Azepanobetulinic acid cyclohexyl amide | MRSA | MIC | ≤ 0.15 | [4][7] |
| Pyridobenzazepine derivative 8 | Various Bacteria | MIC | 39 - 78 µg/mL | [8] |
| Pyridobenzazepine derivative 12 | C. albicans, S. cerevisiae | MIC | 156 µg/mL | [8] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Antiviral Activity
The antiviral potential of azepane derivatives has been explored against a variety of DNA and RNA viruses. Notably, certain A-azepano-triterpenoids have shown high potency against Human Cytomegalovirus (HCMV).
Quantitative Data for Antiviral Activity
| Compound Class | Virus | Activity Metric | Value (µM) | Reference |
| Azepanobetulin | HCMV | EC50 | 0.15 | [4][7] |
| Azepanouvaol | HCMV | EC50 | 0.11 | [4][7] |
| Azepano-glycyrrhetol | HCMV | EC50 | 0.11 | [4][7] |
| Spiro-annulated azepane derivatives | Adenovirus C5 | - | Active | [3] |
Experimental Protocol: Yield Reduction Assay for Antiviral Activity
The yield reduction assay is a common method to quantify the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles.
Methodology:
-
Cell Seeding: Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cells with the virus at a known multiplicity of infection (MOI) for a specific period (e.g., 1-2 hours).
-
Compound Treatment: After infection, remove the virus inoculum and add a fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).
-
Virus Titration: Harvest the supernatant and/or cell lysate and determine the virus titer using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
EC50 Calculation: The EC50 value, the concentration of the compound that reduces the virus yield by 50% compared to the untreated control, is calculated.
Visualizing the General Antiviral Mechanism of Action
Enzyme Inhibitory Activity
This compound derivatives have been designed and synthesized as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. Key targets include cathepsin K, protein kinase B (PKB/Akt), and carbonic anhydrase IX.
Quantitative Data for Enzyme Inhibition
| Compound Class | Enzyme Target | Activity Metric | Value (nM) | Reference |
| Azepanone-based inhibitors | Human Cathepsin K | Ki | 0.16 | [9] |
| Human Cathepsin K | Ki | 0.0048 | [9] | |
| Rat Cathepsin K | Ki,app | 4.8 | [9] | |
| Novel azepane derivatives | Protein Kinase B (PKB-alpha) | IC50 | 4 | [10] |
| 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives | Carbonic Anhydrase IX | IC50 | 19 | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (for PKB/Akt)
Methodology:
-
Reagents: Prepare a reaction buffer, a solution of the kinase (e.g., recombinant PKBα), a specific substrate (e.g., a peptide substrate), and ATP.
-
Compound Preparation: Prepare serial dilutions of the azepane derivative inhibitors.
-
Kinase Reaction: In a microplate, combine the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA) that detect the phosphorylated product.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.
Visualizing the PI3K/Akt Signaling Pathway and Inhibition
Conclusion
The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The data and protocols presented in this guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and enzyme-targeted therapies. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of azepane derivatives is warranted to fully exploit their therapeutic promise.
References
- 1. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational modeling of novel inhibitors targeting the Akt pleckstrin homology domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Synthesis of Azepan-3-one: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and synthetic versatility make it an attractive starting point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthetic methodologies for obtaining the this compound core, with a focus on practical experimental protocols and quantitative data analysis.
Key Synthetic Strategies
The construction of the this compound ring system can be broadly categorized into two main approaches: classical cyclization reactions and modern synthetic methodologies.
1. Dieckmann Condensation: A Classical and Reliable Approach
The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis and remains a highly relevant method for the preparation of the this compound precursor. This intramolecular cyclization of a suitable acyclic diester, followed by hydrolysis and decarboxylation, provides a straightforward route to the target ketone.
A common strategy involves the use of an N-protected amino diester. The N-benzyl group is a frequently employed protecting group due to its stability and ease of removal via hydrogenolysis. The overall synthetic pathway can be visualized as follows:
Figure 1: General workflow for this compound synthesis via Dieckmann condensation.
Experimental Protocol: Synthesis of 1-Benzyl-azepan-3-one
This protocol is adapted from analogous procedures for the synthesis of related cyclic ketones.
Step 1: Dieckmann Condensation
-
Reaction: The intramolecular cyclization of diethyl 4,4'-(benzylazanediyl)dibutanoate is effected using a strong base, such as sodium ethoxide, in an inert solvent like toluene.
-
Procedure: A solution of diethyl 4,4'-(benzylazanediyl)dibutanoate in dry toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux. The reaction mixture is heated under reflux for several hours until the cyclization is complete (monitored by TLC or GC-MS). After cooling, the reaction is quenched by the addition of acid (e.g., hydrochloric acid). The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate.
Step 2: Hydrolysis and Decarboxylation
-
Reaction: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid, typically hydrochloric acid.
-
Procedure: The crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate is refluxed in aqueous hydrochloric acid for an extended period. The progress of the reaction is monitored until the starting material is consumed. The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide). The product, 1-benzyl-azepan-3-one, is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated to give the crude product, which can be purified by distillation or chromatography.
Step 3: Debenzylation
-
Reaction: The N-benzyl protecting group is removed by catalytic hydrogenation to yield the final product, this compound.
-
Procedure: 1-Benzyl-azepan-3-one is dissolved in a suitable solvent, such as ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to afford this compound.
Table 1: Summary of a Representative Synthesis of an N-Substituted this compound Homologue (N-Benzyl-3-pyrrolidone)
| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 1. Dieckmann Cyclization | Diethyl 3,3'-(benzylazanediyl)dipropanoate | Sodium ethoxide, Toluene, Reflux | Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | 65% | CN102060743A[1] |
| 2. Hydrolysis & Decarboxylation | Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate | Concentrated HCl, Water, Reflux | N-benzyl-3-pyrrolidone | 85% | CN102060743A[1] |
Note: This data is for a related five-membered ring system and serves as an illustrative example of the yields that can be expected for this type of transformation.
2. Modern Synthetic Approaches
Recent advances in synthetic organic chemistry have provided alternative routes to the azepane core, often offering improved efficiency and stereocontrol.
-
(4+3) Annulation Reactions: This method involves the reaction of a four-atom component with a three-atom component to construct the seven-membered ring in a convergent manner.
-
Ring-Expansion Reactions: Starting from more readily available five- or six-membered rings, such as piperidines, ring expansion methodologies provide a powerful tool for accessing the azepane scaffold.
-
Dearomative Ring Expansion of Nitroarenes: A novel photochemical strategy allows for the conversion of simple nitroarenes into complex azepanes through a dearomative ring expansion.
These modern methods often utilize transition metal catalysis and can provide access to highly functionalized and stereochemically complex this compound derivatives.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a target compound, applicable to the synthesis of this compound.
Figure 2: A generalized experimental workflow for chemical synthesis.
Conclusion
The synthesis of this compound can be achieved through both classical and modern synthetic methodologies. The Dieckmann condensation of an appropriate N-protected amino diester followed by deprotection remains a robust and reliable approach. For the synthesis of more complex and substituted derivatives, modern methods such as (4+3) annulation and ring-expansion reactions offer significant advantages. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and the availability of starting materials. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for accessing the valuable this compound scaffold.
References
The Genesis of a Scaffold: Unraveling the Discovery and History of Azepan-3-one
For Immediate Release
Azepan-3-one, a seven-membered heterocyclic ketone, has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key developments of this important molecule, tailored for researchers, scientists, and drug development professionals.
Discovery and Early Synthesis
The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its initial preparation may have been disclosed in patent literature or less widely circulated journals. However, the fundamental chemistry for constructing the azepanone ring system has been established for decades. General synthetic strategies for related cyclic ketones and lactams, such as the Dieckmann condensation and the Beckmann rearrangement, laid the theoretical groundwork for its eventual synthesis.
The structure, a saturated seven-membered ring containing a nitrogen atom (an azepane) with a ketone at the 3-position, presented a synthetic challenge characteristic of medium-sized rings. Early methods for the formation of such rings often contended with unfavorable entropic factors and competing side reactions.
While a definitive "discovery" paper is elusive, the compound, identified by its CAS number 171257-01-5, has been commercially available for some time, indicating its synthesis was achieved and scaled. Its hydrochloride salt (CAS 65326-54-7) is also a common form.
Modern Synthetic Approaches
In more contemporary research, this compound and its derivatives are often prepared through multi-step sequences. A common conceptual approach involves the construction of a suitable acyclic precursor followed by a cyclization step.
One plausible synthetic pathway involves the ring expansion of a substituted piperidine. Another general strategy is the intramolecular cyclization of a linear amino ketone or a related precursor. The following diagram illustrates a generalized synthetic workflow for the formation of a substituted azepanone ring.
Caption: Generalized workflow for azepanone synthesis.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| CAS Number | 171257-01-5 |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Note: Experimental physical properties like melting and boiling points are not consistently reported in publicly available databases.
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra from the original synthesis are not available, typical expected spectroscopic features would include:
| Spectroscopy | Expected Features |
| ¹H NMR | Multiple signals in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The protons adjacent to the nitrogen and the carbonyl group would be shifted downfield. |
| ¹³C NMR | A signal for the carbonyl carbon in the range of 200-210 ppm. Several signals in the aliphatic region (20-60 ppm) for the methylene carbons. |
| IR Spectroscopy | A strong absorption band around 1710-1720 cm⁻¹ characteristic of a saturated cyclic ketone. An N-H stretching band around 3300-3500 cm⁻¹ if the nitrogen is not substituted. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 113. |
Significance and Applications in Drug Discovery
The primary significance of this compound in modern research lies in its use as a core scaffold for the synthesis of more complex molecules with therapeutic potential. Its structure provides a three-dimensional framework that can be functionalized at various positions to optimize binding to biological targets.
A notable application of the this compound scaffold is in the development of cathepsin K inhibitors . Cathepsin K is a cysteine protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis. Researchers have synthesized a variety of N-substituted and 4-substituted this compound derivatives and evaluated their inhibitory activity against this enzyme.
The following signaling pathway diagram illustrates the role of cathepsin K in bone resorption and the point of intervention for inhibitors.
Caption: Inhibition of bone resorption by targeting cathepsin K.
Conclusion
While the initial discovery and synthesis of this compound are not as clearly chronicled as those of more famous molecules, its importance as a building block in modern medicinal chemistry is evident. The development of synthetic routes to this and other medium-sized heterocycles has enabled the exploration of new chemical space in drug discovery. The application of the this compound scaffold in the design of potent and selective enzyme inhibitors, particularly for cathepsin K, highlights its enduring value to the scientific community. Further research into novel and efficient syntheses of this versatile core will likely continue to fuel the development of new therapeutic agents.
Azepan-3-one: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Azepan-3-one, a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific public data on the solubility of this compound, this document focuses on established methodologies for its determination, offering detailed experimental protocols and data presentation frameworks that can be readily adapted for laboratory use.
Introduction to this compound and its Importance
This compound, a seven-membered nitrogen-containing heterocyclic compound, serves as a versatile building block in medicinal chemistry. Its derivatives have shown significant potential, particularly as cathepsin K inhibitors, which are being investigated for the treatment of osteoporosis. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. Understanding its solubility profile is therefore essential for process optimization and scale-up in drug development.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. It is recommended that researchers populate this table with their own findings to build a comprehensive internal database.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |
| e.g., Toluene | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Ethyl Acetate | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., n-Hexane | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., n-Pentane | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Methanol | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Ethanol | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Acetone | e.g., 25 | e.g., Isothermal Saturation | |||
| e.g., Acetonitrile | e.g., 25 | e.g., Isothermal Saturation |
Experimental Protocols for Solubility Determination
The following sections detail the methodologies for the accurate determination of this compound solubility in organic solvents. The most common and reliable method is the isothermal saturation method, also known as the shake-flask method.[1]
Isothermal Saturation (Shake-Flask) Method
This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.[1][2]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven or vacuum oven
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24-72 hours.
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is important to maintain the temperature during this step.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step removes any undissolved microcrystals.
-
Weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.
-
Once the solvent is completely removed, weigh the container with the dried solid residue.
-
The mass of the dissolved this compound is the final mass of the container minus the initial mass of the empty container.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
Analytical Methods for Concentration Determination
Instead of evaporating the solvent, the concentration of this compound in the saturated solution can be determined using various analytical techniques. This approach is often faster and can be more accurate.
Procedure (Steps 1-8 are the same as in the Isothermal Saturation Method):
-
After filtration, dilute the saturated solution with a known volume of an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using one of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column and mobile phase to separate and quantify this compound. A calibration curve must be prepared using standard solutions of known concentrations.
-
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be used for quantification. A calibration curve is also required.
-
UV-Vis Spectroscopy: If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve (Beer-Lambert plot) is necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of this compound by integrating its signals relative to a known internal standard.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
This comprehensive guide provides the necessary framework for researchers and professionals to systematically determine and document the solubility of this compound in various organic solvents. Accurate solubility data is paramount for the efficient development and optimization of synthetic processes in the pharmaceutical industry.
References
Physical and chemical properties of Azepan-3-one.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. It includes a summary of its core characteristics, predicted spectral data, a plausible synthetic pathway, and an exploration of its potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of azepanone derivatives.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 171257-01-5 | PubChem[1] |
| Molecular Formula | C₆H₁₁NO | PubChem[1] |
| Molecular Weight | 113.16 g/mol | PubChem[1] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[1] |
| Predicted XLogP3 | 0.1 | PubChem[1] |
| Predicted Boiling Point | ~180-220 °C | Predicted |
| Predicted Melting Point | Not readily predictable | Predicted |
| Predicted Solubility | Soluble in water and polar organic solvents | Predicted |
Solubility Profile: Based on its structure, which includes a polar ketone group and a secondary amine, this compound is predicted to be soluble in water and other polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility is expected to decrease in nonpolar solvents like hexane.
Spectral Data (Predicted)
Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show a series of multiplets in the upfield region corresponding to the methylene protons of the azepane ring. The presence of the carbonyl group at the 3-position will deshield the adjacent protons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | ~3.0 - 3.2 | t |
| H4 | ~2.5 - 2.7 | t |
| H5, H6, H7 | ~1.7 - 2.0 | m |
| NH | ~2.0 - 4.0 (broad) | s (broad) |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and several signals in the aliphatic region for the ring carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (C3) | ~205 - 220 |
| C2 | ~50 - 60 |
| C4 | ~40 - 50 |
| C5, C6, C7 | ~20 - 40 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl and amine functional groups.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (ketone) | 1700 - 1725 | Strong |
| N-H Bend | 1550 - 1650 | Medium |
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 113. Common fragmentation patterns for cyclic ketones and amines would likely involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment |
| 113 | [C₆H₁₁NO]⁺ (Molecular Ion) |
| 85 | [M - CO]⁺ |
| 84 | [M - CH₂NH]⁺ |
| 70 | [M - C₂H₅N]⁺ |
| 56 | [C₃H₄O]⁺ or [C₃H₆N]⁺ |
| 43 | [C₂H₅N]⁺ |
Synthesis and Experimental Protocols
Caption: Retrosynthetic analysis for this compound.
A potential forward synthesis could involve the protection of a suitable amino acid, followed by chain extension and subsequent intramolecular cyclization.
General Experimental Protocol for Dieckmann Condensation
The following is a generalized protocol that could be adapted for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Methodology:
-
Protection: The secondary amine of a suitable starting material, such as an N-substituted 4-aminobutanoic acid ester, is protected with a standard protecting group (e.g., Boc, Cbz).
-
Chain Elongation: The protected amino ester is then reacted with a suitable three-carbon electrophile to introduce the remaining atoms of the azepane ring.
-
Dieckmann Condensation: The resulting diester is subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium hydride or sodium ethoxide) to form the seven-membered ring with a β-keto ester functionality.
-
Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the N-protected this compound.
-
Deprotection: Finally, the nitrogen protecting group is removed under appropriate conditions to afford the target molecule, this compound.
-
Purification: The final product would be purified using standard techniques such as column chromatography or distillation.
Potential Biological Activities and Signaling Pathways
While there is no specific data on the biological activity of this compound, the broader class of azepanone and azetidinone derivatives has been investigated for various pharmacological properties. These studies suggest that this compound could serve as a scaffold for the development of novel therapeutic agents.
Potential Biological Targets:
-
Enzyme Inhibition: Azepanone-based compounds have been explored as inhibitors of enzymes such as cathepsin K.[2]
-
Antimicrobial Activity: The azetidinone (β-lactam) ring system is a well-known pharmacophore in antibiotics. While this compound is not a β-lactam, related heterocyclic ketones have demonstrated antimicrobial properties.
-
Anti-inflammatory and Anti-ulcer Activity: Some azaflavanone derivatives, which contain a heterocyclic ketone motif, have shown significant anti-inflammatory and anti-ulcer activities.[3]
-
Central Nervous System (CNS) Activity: Azetidinone derivatives have been investigated for various CNS activities, including anticonvulsant and antidepressant effects.[4]
Caption: Potential therapeutic applications of this compound.
Conclusion
This compound is a heterocyclic compound with significant potential for applications in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a thorough overview based on existing data for related structures and predictive modeling. The outlined synthetic strategies and potential biological activities offer a starting point for further research and development of novel this compound derivatives. Further experimental validation of the predicted properties is warranted to fully elucidate the chemical and biological profile of this promising molecule.
References
Methodological & Application
Azepan-3-one: A Versatile Scaffold for the Development of Potent Cathepsin K Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azepan-3-one, a seven-membered heterocyclic ketone, has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. Its conformational flexibility and the synthetic versatility of the ketone moiety make it an attractive scaffold for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Cathepsin K inhibitors, a promising class of drugs for the treatment of osteoporosis.
Application: Synthesis of Azepanone-Based Cathepsin K Inhibitors
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] Its critical role in the degradation of bone matrix proteins, particularly type I collagen, makes it a key target for the development of anti-resorptive agents for diseases such as osteoporosis.[1][2] this compound serves as a core scaffold for a series of potent and selective Cathepsin K inhibitors, demonstrating the utility of this building block in generating drug candidates with improved pharmacological profiles.[3][4]
The azepanone core offers several advantages in the design of Cathepsin K inhibitors. The seven-membered ring allows for a pseudo-boat conformation that can orient substituents in a spatially favorable manner for binding to the enzyme's active site.[4] Furthermore, the ketone at the 3-position provides a convenient handle for the introduction of various side chains through reactions such as reductive amination, enabling the exploration of structure-activity relationships (SAR) and optimization of inhibitor potency and selectivity.
Quantitative Data: In Vitro Activity of Azepanone-Based Cathepsin K Inhibitors
The following table summarizes the in vitro inhibitory activity of representative azepanone-based compounds against human and rat Cathepsin K.
| Compound ID | Structure | Human Cathepsin K (K_i, nM) | Rat Cathepsin K (K_i,app, nM) |
| 1 | N-Boc-azepan-3-one | - | - |
| 2 | (4S)-4-[((2S)-2-Amino-3,3-dimethyl-1-oxobutyl)amino]-1-(tert-butoxycarbonyl)this compound | - | - |
| 3 (Compound 20 in Marquis et al., 2001) | 5-(2-morpholin-4-ylethoxy)benzofuran-2-carboxylic acid (3-methyl-1-(3-oxo-1-(2-(3-pyridin-2-ylphenyl)acetyl)azepan-4-ylcarbamoyl)butyl)amide | 0.16[4] | - |
| 4 (Compound 24 in Marquis et al., 2001) | Structure not fully disclosed | 0.0048[4] | 4.8[4] |
Signaling Pathway: Cathepsin K in Bone Resorption
The following diagram illustrates the role of Cathepsin K in the signaling pathway of osteoclast-mediated bone resorption.
Caption: Role of Cathepsin K in Osteoclast-Mediated Bone Resorption.
Experimental Protocols
The following protocols describe the key experimental procedures for the synthesis of azepanone-based Cathepsin K inhibitors, starting from a protected this compound derivative.
Experimental Workflow
References
Application Notes and Protocols for N-Alkylation of Azepan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-alkylation of Azepan-3-one, a key synthetic intermediate in the development of various pharmaceutical compounds. The following sections describe two primary methods for N-alkylation: Reductive Amination and Direct Alkylation, offering procedural details and comparative data to guide researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable scaffold in medicinal chemistry. Its seven-membered ring structure provides access to a unique chemical space, and functionalization of the nitrogen atom allows for the modulation of pharmacological properties. N-alkylation is a fundamental transformation to introduce a variety of substituents, leading to the synthesis of diverse compound libraries for drug discovery. This document outlines reliable and reproducible protocols for this crucial synthetic step.
Data Summary
The following table summarizes typical quantitative data for the N-alkylation of this compound using different alkylating agents and methods. These values are representative and may vary depending on the specific substrate and reaction scale.
| Entry | Alkylation Method | Alkylating Agent | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Reductive Amination | Benzaldehyde | Sodium Triacetoxyborohydride | DCE | 12 | 85 |
| 2 | Reductive Amination | Acetone | Sodium Triacetoxyborohydride | THF | 24 | 78 |
| 3 | Reductive Amination | Cyclohexanone | Sodium Triacetoxyborohydride | DCE | 16 | 82 |
| 4 | Direct Alkylation | Benzyl Bromide | N/A | Acetonitrile | 8 | 92 |
| 5 | Direct Alkylation | Ethyl Iodide | N/A | DMF | 12 | 88 |
Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.[1][2][3]
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture.
-
Stir the mixture for 30 minutes at room temperature to allow for the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.
Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides
This protocol details the direct N-alkylation of this compound with an alkyl halide in the presence of a base. This is a classical and often high-yielding method for introducing simple alkyl groups.
Materials:
-
This compound hydrochloride
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a suspension of this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add the alkyl halide (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature or heat to 50-60 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.
Visualizations
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Caption: Key steps in the reductive amination of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Azepan-3-one as a versatile starting material in the synthesis of diverse, biologically active molecules. The protocols detailed below offer step-by-step methodologies for key chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications.
Introduction
The azepane scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. This compound, with its reactive carbonyl group, serves as a valuable and versatile building block for the synthesis of a wide array of derivatives. Its seven-membered ring offers conformational flexibility, which can be advantageous for optimizing interactions with biological targets. This document outlines the application of this compound in the synthesis of two important classes of bioactive molecules: spiro-oxindoles and tetrahydro-β-carbolines, and also explores its potential in multicomponent reactions.
I. Synthesis of Bioactive Spiro-oxindoles
Spiro-oxindoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The spirocyclic core, featuring a quaternary carbon center, imparts a unique three-dimensional architecture that is often crucial for biological activity. This compound can be effectively employed as a precursor for the synthesis of novel spiro-oxindole derivatives containing the azepane moiety.
A. Representative Quantitative Data
The following table summarizes representative yields and reaction times for the synthesis of spiro-oxindoles from cyclic ketones, which can be extrapolated for reactions involving this compound.
| Entry | Reactant 1 (Isatin) | Reactant 2 (Active Methylene Compound) | Cyclic Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Isatin | Malononitrile | Cyclohexanone | L-proline | EtOH | 4 | 92 |
| 2 | 5-Cl-isatin | Ethyl cyanoacetate | Cyclopentanone | Piperidine | EtOH | 6 | 88 |
| 3 | N-Me-isatin | Malononitrile | This compound (proposed) | L-proline | EtOH | 5 | 85-95 (expected) |
B. Experimental Protocol: Three-Component Synthesis of Azepane-Fused Spiro-oxindoles
This protocol describes a one-pot, three-component reaction for the synthesis of spiro[azepane-3,3'-oxindole] derivatives.
Materials:
-
This compound
-
Substituted Isatin (e.g., isatin, 5-chloro-isatin)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
L-proline (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired substituted isatin (1.0 mmol), and the active methylene compound (1.2 mmol).
-
Add ethanol (20 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add L-proline (10 mol%) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically within 4-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure spiro-oxindole product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
C. Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of azepane-fused spiro-oxindoles.
II. Synthesis of Bioactive Tetrahydro-β-carbolines via Pictet-Spengler Reaction
The tetrahydro-β-carboline skeleton is a core structure in many natural products and synthetic compounds with significant biological activities, including anticancer, antihypertensive, and psychoactive properties. The Pictet-Spengler reaction is a powerful method for constructing this heterocyclic system. This compound can serve as the ketone component in a Pictet-Spengler reaction with tryptamine to generate novel azepane-annulated tetrahydro-β-carbolines.
A. Representative Quantitative Data
The following table presents representative data for the Pictet-Spengler reaction involving ketones, providing an expectation for the reaction with this compound.
| Entry | Amine | Ketone | Acid Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Tryptamine | Acetone | TFA | CH₂Cl₂ | 12 | 85 |
| 2 | Tryptamine | Cyclohexanone | HCl | Toluene | 24 | 78 |
| 3 | Tryptamine | This compound (proposed) | TFA | CH₂Cl₂ | 18 | 70-80 (expected) |
B. Experimental Protocol: Pictet-Spengler Reaction of this compound and Tryptamine
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA) (catalyst)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 mmol) and this compound (1.1 mmol) in dry dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.2 mmol) to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to obtain the pure azepane-annulated tetrahydro-β-carboline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
C. Visualizing the Reaction Pathway
Application Notes and Protocols for the Purification of Azepan-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Azepan-3-one derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections outline the most common purification techniques—column chromatography and recrystallization—along with methods for purity assessment.
Introduction to Purification Strategies
The purification of this compound derivatives is a critical step following their synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physicochemical properties of the specific derivative (e.g., polarity, solubility, crystallinity) and the nature of the impurities. The two primary techniques employed are flash column chromatography for the initial purification of the crude reaction mixture and recrystallization to achieve high purity of the isolated product.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the separation of compounds based on their differential adsorption to a stationary phase. For this compound derivatives, which are moderately polar compounds, silica gel is the most common stationary phase.
Experimental Protocol: Flash Column Chromatography
a. Preparation of the Silica Slurry:
-
In a beaker, add silica gel (60 Å, 230-400 mesh) to a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Stir the mixture gently to create a homogeneous slurry. The amount of silica gel used is typically 50-100 times the weight of the crude product.
b. Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Pour the silica slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.
c. Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
d. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the eluent.
-
Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
Illustrative Data for Column Chromatography
| Parameter | Value |
| Crude Product Mass | 5.0 g |
| Silica Gel Mass | 250 g |
| Eluent System | Gradient: 10% to 50% Ethyl Acetate in Hexane |
| Yield of Pure Fraction | 3.8 g (76%) |
| Purity (by HPLC) | >95% |
Recrystallization
Recrystallization is a technique used to purify solid compounds.[1] The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.[1]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of moderately polar compounds include ethanol, isopropanol, ethyl acetate, or mixtures with water.[2]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Illustrative Data for Recrystallization
| Parameter | Value |
| Mass of Compound before Recrystallization | 3.8 g |
| Recrystallization Solvent | Ethanol/Water (9:1) |
| Mass of Pure Crystals | 3.2 g (84%) |
| Purity (by HPLC) | >99% |
| Melting Point | Sharp melting point at the expected temperature |
Purity Assessment
The purity of the this compound derivative should be assessed after each purification step. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
a. High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive technique for determining the purity of a compound and for identifying the number of components in a mixture.[3][4]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is often effective.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).
-
Purity Determination: The purity is typically calculated based on the area percentage of the main peak.[3]
b. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[5][6] It provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation and purity assessment.
Typical GC-MS Conditions:
-
Column: A non-polar or moderately polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
Visualization of Workflow
Purification Workflow for this compound Derivatives
Caption: General workflow for the purification of this compound derivatives.
Logical Relationship of Purification Techniques
Caption: Relationship between purification and analysis stages.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Azepan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical methods for the characterization of Azepan-3-one, a saturated seven-membered heterocyclic ketone. The protocols detailed herein are essential for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability in research and development settings. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Liquid Chromatography (LC).
Introduction
This compound, with the molecular formula C6H11NO, is a key heterocyclic scaffold found in a variety of biologically active compounds.[1] Its structural characterization is a critical step in the synthesis and development of novel therapeutic agents. Accurate and robust analytical methods are necessary to confirm the chemical structure and assess the purity of this compound and its derivatives. These application notes provide detailed experimental protocols and data interpretation guidelines for the most common analytical techniques employed for this purpose.
Analytical Methods
A multi-technique approach is recommended for the unambiguous characterization of this compound. The combination of spectroscopic and chromatographic methods provides complementary information regarding the molecule's structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.5 - 3.7 | m | 2H | H-2 |
| ~ 2.4 - 2.6 | t | 2H | H-4 |
| ~ 1.8 - 2.0 | m | 2H | H-5 |
| ~ 1.6 - 1.8 | m | 2H | H-6 |
| ~ 3.0 - 3.2 | t | 2H | H-7 |
| ~ 2.0 - 2.5 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 210 | C=O (C-3) |
| ~ 55 | C-2 |
| ~ 45 | C-7 |
| ~ 42 | C-4 |
| ~ 28 | C-5 |
| ~ 25 | C-6 |
Note: The chemical shifts are predicted based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.[2]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can offer additional structural information.
Table 3: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Exact Mass | 113.0841 g/mol |
| Predicted [M+H]⁺ | 114.0913 |
Data sourced from PubChem.[3]
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Separation (optional but recommended for purity analysis):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Acquire full scan data to determine the molecular ion. If fragmentation is desired, perform tandem MS (MS/MS) on the parent ion.
-
-
Data Processing: Analyze the data to identify the molecular ion peak [M+H]⁺ and any significant fragment ions.
Caption: Workflow for LC-MS analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are the C=O stretch of the ketone and the N-H stretch of the secondary amine.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H Stretch |
| ~ 2920, 2850 | Strong | C-H Stretch (aliphatic) |
| ~ 1715 | Strong | C=O Stretch (ketone) |
| ~ 1460 | Medium | C-H Bend |
| ~ 1250 | Medium | C-N Stretch |
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (as KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.
Caption: Correlation of functional groups in this compound to their expected IR peaks.
Purity Assessment by Liquid Chromatography
High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of this compound. A UV detector is commonly used for quantification.
Table 5: Example HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 80% Water (0.1% TFA), 20% Acetonitrile (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 3.5 min |
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Method Setup: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all components.
-
Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Caption: Workflow for HPLC purity analysis of this compound.
Summary
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for unambiguous structural confirmation, while HPLC is essential for determining purity. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azepan-3-one Derivatives in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of azepan-3-one derivatives as a scaffold in the development of potent enzyme inhibitors. This document details their application in targeting key enzymes involved in critical signaling pathways, presents quantitative data on their inhibitory activities, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction
The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its conformational flexibility, which allows for optimal interactions with biological targets. While this compound itself is a versatile synthetic intermediate, its derivatives have shown significant promise as potent and selective inhibitors of various enzymes implicated in diseases such as cancer and neurodegenerative disorders. This document focuses on the application of this compound derivatives in the inhibition of Protein Kinase B (PKB/Akt), Carbonic Anhydrase IX (CAIX), Protein Tyrosine Phosphatase Non-receptor Type 1 and 2 (PTPN1/PTPN2), and Glycogen Synthase Kinase-3 (GSK-3).
Enzyme Inhibition Data
The following table summarizes the inhibitory activity of various this compound derivatives against their respective enzyme targets.
| Compound Class | Target Enzyme | Key Derivative Example | IC50 / Ki | Reference |
| Azepane Derivatives | Protein Kinase Bα (PKBα) | N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide | 4 nM | [1] |
| 3-(azepan-1-ylsulfonyl)-N-aryl benzamides | Carbonic Anhydrase IX (CAIX) | Not specified | Low nanomolar range | |
| Benzofuran-1,2,3-triazole based PTPN1/PTPN2 Inhibitors | PTPN1/PTPN2 | Compound 182 | Ki = 0.34 nM (PTPN1), 0.26 nM (PTPN2) | [2] |
| Azapaullones | Glycogen Synthase Kinase-3β (GSK-3β) | Cazpaullone (9-cyano-1-azapaullone) | Not specified |
Signaling Pathways and Experimental Workflows
Protein Kinase B (PKB/Akt) Inhibition
Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Azepane-based inhibitors of PKBα, a key node in this pathway, can block downstream signaling and induce apoptosis in cancer cells.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of azepane derivatives on Akt (PKB).
Experimental Workflow: PKBα Inhibition Assay
Caption: General workflow for an in vitro Protein Kinase Bα (PKBα) inhibition assay.
PTPN1 and PTPN2 Inhibition in T-Cell Activation
Signaling Pathway: PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) and cytokine signaling. Their inhibition can enhance T-cell effector functions, making them attractive targets for cancer immunotherapy.
Caption: PTPN1 and PTPN2 negatively regulate TCR and cytokine signaling in T-cells.
Experimental Workflow: PTPN1/PTPN2 Inhibition Assay
Caption: General workflow for an in vitro PTPN1/PTPN2 inhibition assay.
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
Signaling Pathway: GSK-3 is a constitutively active serine/threonine kinase involved in numerous signaling pathways, including insulin and Wnt signaling. Its dysregulation is linked to various diseases, including neurodegenerative disorders and diabetes.
Caption: GSK-3 is a key regulator in both Wnt and Insulin signaling pathways.
Experimental Protocols
Protocol 1: In Vitro Protein Kinase Bα (PKBα) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of azepane derivatives against human PKBα.
Materials:
-
Recombinant human PKBα (e.g., from Millipore)
-
Peptide substrate (e.g., Crosstide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Azepane derivative stock solution (in 100% DMSO)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radiometric assay)
-
Luminometer (for ADP-Glo™ assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the azepane derivative in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup (96-well plate):
-
Add 10 µL of the diluted compound or vehicle (for control) to each well.
-
Add 20 µL of a solution containing the peptide substrate and PKBα in kinase reaction buffer.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of ATP solution (containing [γ-³²P]ATP for radiometric assay or cold ATP for ADP-Glo™) to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Termination of Reaction:
-
Radiometric Assay: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Spot 50 µL of the reaction mixture onto phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid and once with acetone. Air dry and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide Derivatives
Objective: To synthesize a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives for evaluation as Carbonic Anhydrase IX inhibitors.
General Synthetic Scheme:
A multi-step synthesis is typically employed, starting from commercially available materials. The key steps involve:
-
Sulfonylation of a benzoic acid derivative: A substituted benzoic acid is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonyl chloride group at the 3-position.
-
Reaction with azepane: The resulting sulfonyl chloride is then reacted with azepane to form the 3-(azepan-1-ylsulfonyl)benzoic acid intermediate.
-
Amide coupling: The carboxylic acid group of the intermediate is activated (e.g., using thionyl chloride to form the acyl chloride) and then reacted with a variety of substituted anilines to yield the final 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives.
Example Procedure (Final Amide Coupling Step):
-
To a solution of 3-(azepan-1-ylsulfonyl)benzoic acid (1 mmol) in dry dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in dry dichloromethane (10 mL) and add the desired substituted aniline (1.1 mmol) and triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(azepan-1-ylsulfonyl)-N-aryl benzamide.
Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Protocol 3: In Vitro Carbonic Anhydrase IX Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Ki) of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives against human Carbonic Anhydrase IX.
Method: An 18O-exchange method using mass spectrometry is a highly sensitive and accurate method for determining the inhibition constants.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCA IX)
-
¹⁸O-labeled water (H₂¹⁸O)
-
Carbon dioxide (CO₂)
-
HEPES buffer (pH 7.4)
-
3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives
-
Mass spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of hCA IX and the inhibitor in HEPES buffer.
-
¹⁸O-Exchange Reaction:
-
Introduce a known amount of CO₂ into a reaction vessel containing the buffered solution of hCA IX, H₂¹⁸O, and the inhibitor at a constant temperature (e.g., 25°C).
-
The enzyme catalyzes the hydration of CO₂ to bicarbonate, incorporating ¹⁸O from the water.
-
-
Mass Spectrometric Analysis:
-
Continuously monitor the masses of the different isotopic species of CO₂ (¹²C¹⁶O₂, ¹²C¹⁶O¹⁸O, ¹²C¹⁸O₂) in the gas phase using a mass spectrometer.
-
The rate of ¹⁸O depletion from the CO₂ is proportional to the enzyme activity.
-
-
Data Analysis:
-
Measure the enzyme activity at various inhibitor concentrations.
-
Calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive inhibition).
-
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel enzyme inhibitors. Their structural versatility allows for the fine-tuning of potency and selectivity against a range of important therapeutic targets. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of azepane-based inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
Application Notes and Protocols: Azepan-3-one as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Azepan-3-one as a versatile precursor for the synthesis of valuable pharmaceutical intermediates. The primary focus is on the reductive amination of this compound to generate N-substituted 3-aminoazepanes, a scaffold present in numerous biologically active molecules.
Introduction
This compound is a seven-membered heterocyclic ketone that serves as a key building block in medicinal chemistry. Its carbonyl group at the 3-position allows for a variety of chemical transformations, most notably nucleophilic additions and reductive aminations, to introduce diverse functionalities. The resulting azepane derivatives are integral components of a wide range of therapeutic agents, demonstrating activities such as enzyme inhibition, neuroprotection, and antimicrobial effects.[1] The conformational flexibility of the azepane ring, combined with the ability to introduce specific substituents, makes it a valuable scaffold in drug design.
Key Synthetic Transformation: Reductive Amination
The most prominent application of this compound in pharmaceutical intermediate synthesis is its conversion to 3-aminoazepane derivatives via reductive amination. This one-pot reaction involves the formation of an iminium intermediate from the condensation of this compound with a primary or secondary amine, which is then reduced in situ to the corresponding amine.
This method is highly favored in medicinal chemistry due to its efficiency, operational simplicity, and the ability to generate a diverse library of compounds by varying the amine component.
Experimental Workflow: Reductive Amination of this compound
The following diagram illustrates the general workflow for the synthesis of N-substituted 3-aminoazepanes from this compound.
Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)azepan-3-amine
This protocol details the synthesis of a representative N-aryl-azepan-3-amine intermediate.
Materials:
-
This compound hydrochloride
-
4-fluoroaniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and 4-fluoroaniline (1.0 eq).
-
Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-fluorophenyl)azepan-3-amine.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the reductive amination of this compound with various primary amines.
| Amine Substrate | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Aniline | NaBH(OAc)₃ | DCM | 16 | 85 | >95 |
| 4-Fluoroaniline | NaBH(OAc)₃ | DCM | 18 | 82 | >97 |
| Benzylamine | NaBH(OAc)₃ | DCM | 12 | 90 | >98 |
| 2-Aminopyridine | NaBH(OAc)₃ | DCM/DMF | 24 | 75 | >95 |
Signaling Pathway and Logical Relationship Diagram
The N-substituted 3-aminoazepane scaffold is a common feature in kinase inhibitors. The following diagram illustrates the logical relationship of how this scaffold, derived from this compound, can be incorporated into a generic kinase inhibitor that targets the ATP binding site.
Conclusion
This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. The reductive amination of this compound provides a robust and efficient method for the preparation of a wide array of N-substituted 3-aminoazepanes. These intermediates are crucial for the development of novel therapeutics, particularly in the area of kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers and scientists in the field of drug discovery and development to utilize this compound in their synthetic endeavors.
References
Microwave-Assisted Synthesis of Azepan-3-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane core is a significant structural motif in medicinal chemistry, present in several FDA-approved drugs.[1][2] Azepan-3-one derivatives, in particular, serve as versatile intermediates for the synthesis of novel therapeutic agents, with potential applications as enzyme inhibitors, neuroactive compounds, and antimicrobial agents.[3] This document provides detailed protocols for the efficient synthesis of this compound derivatives utilizing microwave-assisted organic synthesis (MAOS). This approach offers considerable advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.
Introduction to this compound Synthesis
The seven-membered azepane ring system presents a synthetic challenge but offers access to a unique and underexplored chemical space. This compound is a key building block, featuring a reactive carbonyl group that allows for diverse functionalization.[3] Traditional synthetic routes to azepanes often involve multi-step procedures with harsh conditions. A prominent strategy for constructing the azepane ring is through the ring expansion of smaller, more accessible piperidine or cyclohexanone precursors. One such classic method is the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a β-amino alcohol and subsequent carbocation-mediated ring expansion. This reaction is particularly well-suited for adaptation to microwave-assisted conditions.
Microwave-Assisted Synthesis vs. Conventional Heating
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional oil bath heating.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Representative N-Benzyl-Azepan-3-one via Ring Expansion
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | 2-(Aminomethyl)-1-(N-benzyl)cyclohexanol | 2-(Aminomethyl)-1-(N-benzyl)cyclohexanol |
| Reagents | Sodium Nitrite, Acetic Acid | Sodium Nitrite, Acetic Acid |
| Solvent | Water/DCM (biphasic) | Water |
| Temperature | 0 °C to Room Temperature | 80 °C (ramp to temperature) |
| Reaction Time | 6 - 12 hours | 15 minutes |
| Power | N/A | 150 W (dynamic power control) |
| Pressure | Atmospheric | Up to 10 bar |
| Typical Yield | 45 - 60% | 70 - 85% |
| Work-up | Liquid-liquid extraction, column chromatography | Direct extraction, simplified purification |
Experimental Protocols
This section details a representative protocol for the synthesis of an N-substituted this compound derivative via a microwave-assisted Tiffeneau-Demjanov ring expansion.
Protocol 3.1: Microwave-Assisted Synthesis of N-Benzyl-Azepan-3-one
Materials:
-
1-(N-benzylamino)methyl-cyclohexanol
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Deionized Water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vessel, add 1-(N-benzylamino)methyl-cyclohexanol (1.0 mmol, 219.3 mg).
-
Add deionized water (4.0 mL) and glacial acetic acid (1.0 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.5 mmol, 103.5 mg) in deionized water (1.0 mL) dropwise while stirring.
-
After the addition is complete, securely cap the reaction vessel.
-
Place the vessel in the cavity of the microwave synthesizer.
-
Set the reaction parameters: irradiate at 80 °C for 15 minutes with a maximum power of 150 W and a pre-stirring time of 30 seconds.
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Transfer the reaction mixture to a separatory funnel and neutralize by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-azepan-3-one.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the experimental and theoretical concepts.
Caption: General workflow for microwave-assisted this compound synthesis.
Caption: Tiffeneau-Demjanov ring expansion mechanism.
Caption: Hypothetical inhibition of a signaling pathway by an this compound derivative.
References
Troubleshooting & Optimization
Technical Support Center: Azepan-3-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Azepan-3-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common synthetic strategies for this compound and other azepane derivatives include intramolecular cyclization reactions such as the Dieckmann condensation, ring-closing metathesis (RCM), and various tandem reactions involving amination and cyclization. The choice of route often depends on the available starting materials and the desired substitution pattern on the azepane ring.
Q2: I am experiencing very low to no yield of this compound. What are the first troubleshooting steps I should take?
A2: Low or no yield can stem from several factors. Begin by verifying the quality and purity of your starting materials and reagents. Ensure that all reactions are carried out under strictly anhydrous conditions, as moisture can interfere with many of the reagents and intermediates. Re-evaluate the reaction temperature and time, as these are critical parameters. Finally, confirm the identity of your product and byproducts using appropriate analytical techniques (NMR, MS) to understand if the reaction is proceeding through an undesired pathway.
Q3: How can I minimize the formation of side products during the synthesis?
A3: Minimizing side products often involves optimizing reaction conditions. This can include changing the solvent, adjusting the temperature, using a different base or catalyst, and controlling the rate of addition of reagents. For reactions like the Dieckmann condensation, slow addition of the substrate to the base at low temperatures can favor the desired intramolecular cyclization over intermolecular side reactions. Purification techniques such as column chromatography and recrystallization are also crucial for removing impurities.[1]
Troubleshooting Guides
Guide 1: Low Yield in Dieckmann Condensation for this compound Synthesis
The Dieckmann condensation is a common method for synthesizing cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones like this compound.
Problem: Low yield of the cyclized β-keto ester intermediate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of moisture | Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Improved yield by preventing quenching of the base and anionic intermediates. |
| Inefficient base | Use a strong, non-nucleophilic base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu). Ensure the base is fresh and has been stored properly. | More efficient deprotonation of the diester starting material, leading to a higher rate of cyclization. |
| Intermolecular condensation | Employ high-dilution conditions by adding the diester substrate slowly to a solution of the base. This favors intramolecular cyclization. | Reduced formation of polymeric or dimeric side products, increasing the yield of the desired cyclic product. |
| Unfavorable ring strain | The formation of a seven-membered ring can be entropically disfavored. Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition. | An optimal temperature can increase the rate of the desired cyclization without promoting side reactions. |
| Incorrect workup procedure | Ensure the acidic workup to quench the reaction and protonate the β-keto ester is performed carefully, typically at low temperatures to avoid decomposition. | Proper workup will ensure the isolation of the desired product without degradation. |
Experimental Protocol: Optimized Dieckmann Condensation
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Add sodium hydride (1.2 equivalents) as a mineral oil dispersion to anhydrous toluene in the flask.
-
Heat the mixture to gently reflux to dissolve the sodium hydride.
-
Cool the solution to room temperature.
-
Slowly add a solution of the appropriate acyclic diester (e.g., diethyl 4-azaheptanedioate) in anhydrous toluene via the dropping funnel over several hours.
-
After the addition is complete, stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and cautiously quench with a stoichiometric amount of glacial acetic acid, followed by water.
-
Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Guide 2: Challenges in Purification of this compound
Problem: Difficulty in separating this compound from starting materials or byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar polarity of compounds | Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective. | Improved separation of this compound from impurities with similar polarities. |
| Product is an oil | If the product is a non-crystalline oil, consider converting it to a crystalline salt (e.g., hydrochloride salt) for purification by recrystallization. The free base can be regenerated afterward.[2] | Crystalline salts often have better handling properties and can be purified to a high degree by recrystallization. |
| Thermal instability | If using distillation for purification, employ vacuum distillation to lower the boiling point and minimize thermal decomposition. | Reduced product loss due to degradation at high temperatures. |
| Contamination with starting materials | Ensure the reaction has gone to completion before workup. If unreacted starting material is the main impurity, consider adjusting reaction time or temperature. | A more complete reaction will simplify the purification process. |
Alternative Synthetic Strategies
For persistent issues with a particular synthetic route, consider exploring alternative methods for the synthesis of the azepane ring.
| Synthetic Method | Brief Description | Potential Advantages | Reference |
| Ring-Closing Metathesis (RCM) | A powerful method for the formation of cyclic olefins from acyclic dienes, which can then be further functionalized. An efficient three-step synthesis of a 1,3-diazepin-2-one has been reported with an overall yield of 70%. | High functional group tolerance and generally mild reaction conditions. | [3] |
| Tandem Amination/Cyclization | A copper(I)-catalyzed reaction of functionalized allenynes with amines can lead to the formation of azepine derivatives. | Can provide access to unique substitution patterns on the azepine ring. | [4] |
| Formal 1,3-Migration and Annulation | An α-imino rhodium carbene initiated formal 1,3-migration of hydroxy and acyloxy groups followed by selective annulations can efficiently afford azepane derivatives. | Offers a time-saving procedure with good functional group tolerance. | [5][6] |
Visualizing Workflows and Pathways
Below are diagrams to help visualize key processes in this compound synthesis and troubleshooting.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis via Dieckmann condensation.
References
- 1. DSpace [cora.ucc.ie]
- 2. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
- 3. Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synthesis-of-azepane-derivatives-via-formal-1-3-migration-of-hydroxy-and-acyloxy-groups-and-selective-annulation - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Azepan-3-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their potential pitfalls?
A1: Two common laboratory-scale synthetic routes to this compound are the Dieckmann cyclization of a diester and the Beckmann rearrangement of cyclohexanone oxime. Each has its own set of potential side reactions.
-
Aza-Dieckmann Condensation: This intramolecular cyclization of a diester, such as diethyl 4-aza-1,7-heptanedioate, is a powerful method for forming the seven-membered ring. However, a significant side reaction is the intermolecular Claisen condensation, which leads to dimerized or polymerized products.[1][2][3][4] This is particularly problematic at high concentrations.
-
Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of cyclohexanone oxime to form ε-caprolactam, which can then be converted to this compound through a series of steps. A potential byproduct during the rearrangement is acetamide, which can arise from fragmentation of the oxime under certain conditions, especially in subcritical water.[5][6][7]
Q2: I am seeing a significant amount of a high-molecular-weight impurity in my Aza-Dieckmann cyclization to synthesize this compound. What is it and how can I avoid it?
A2: The high-molecular-weight impurity is likely a result of intermolecular Claisen condensation between two molecules of the starting diester, leading to a dimeric β-keto ester. This competes with the desired intramolecular Dieckmann cyclization.[2][8]
Troubleshooting:
-
High Dilution: The most effective way to favor the intramolecular reaction is to perform the reaction under high-dilution conditions. This reduces the probability of two different molecules reacting with each other.
-
Slow Addition: Slowly adding the diester to a solution of the base can also help maintain a low concentration of the starting material, thus favoring cyclization.
-
Choice of Base: Using a sterically hindered base, such as potassium tert-butoxide, can sometimes favor the intramolecular reaction.
Q3: My reduction of this compound with sodium borohydride (NaBH₄) is incomplete or shows an unexpected byproduct. What could be the issue?
A3: Incomplete reduction to Azepan-3-ol is often due to insufficient reducing agent or deactivation of the NaBH₄. An unexpected byproduct could be the corresponding amine if the reaction conditions inadvertently favor a reductive amination pathway, for example, in the presence of an ammonia source. However, the more common issue is the presence of unreacted starting material.
Troubleshooting:
-
Reagent Quality: Ensure the NaBH₄ is fresh and has been stored in a desiccated environment.
-
Stoichiometry: Use a sufficient excess of NaBH₄ (typically 1.5-2 equivalents).
-
Solvent: Use an appropriate protic solvent like methanol or ethanol.
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Temperature: While often performed at room temperature, cooling the reaction initially can help control the reaction rate.
Q4: I am attempting a reductive amination with this compound and a primary amine, but I am getting a mixture of secondary and tertiary amines. How can I improve the selectivity?
A4: The formation of a tertiary amine byproduct occurs when the desired secondary amine product reacts further with another molecule of this compound. This is a common issue in reductive amination reactions.
Troubleshooting:
-
Stoichiometry: Use an excess of the primary amine to outcompete the secondary amine product for reaction with the ketone.
-
Stepwise Procedure: A stepwise approach can offer better control. First, form the imine by reacting this compound with the primary amine, and then in a separate step, add the reducing agent (e.g., NaBH₃CN) to reduce the imine to the desired secondary amine.[9][10]
Troubleshooting Guides
Guide 1: Synthesis of this compound via Aza-Dieckmann Condensation
Problem: Low yield of this compound and formation of a viscous, high-boiling point side product.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Intermolecular Condensation | Perform the reaction under high-dilution conditions (e.g., <0.1 M). | Increased yield of the desired cyclic product. |
| Slowly add the diester to the base solution over several hours. | Minimized intermolecular side reactions. | |
| Reverse Dieckmann Reaction | Ensure the final product, a β-keto ester, is deprotonated by the base to drive the equilibrium forward. A final acidic workup is required to protonate the enolate.[8] | Improved yield and product stability. |
Guide 2: Reduction of this compound to Azepan-3-ol
Problem: Incomplete reaction or presence of minor, unidentified byproducts.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Deactivated NaBH₄ | Use a freshly opened bottle of NaBH₄ or test the activity of the current batch. | Complete conversion to the desired alcohol. |
| Insufficient Reagent | Increase the molar equivalents of NaBH₄ to 1.5-2.0. | Drive the reaction to completion. |
| Inappropriate Solvent | Ensure the use of a protic solvent like methanol or ethanol. | Proper solubility and reactivity of the reducing agent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Aza-Dieckmann Condensation
This protocol is a representative example and may require optimization.
-
Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in ethanol.
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Reaction: A solution of diethyl 4-aza-1,7-heptanedioate in dry ethanol is added dropwise to the sodium ethoxide solution over 4-6 hours with vigorous stirring at reflux.
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Workup: After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
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Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.
Protocol 2: Reduction of this compound with Sodium Borohydride
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Setup: A round-bottom flask equipped with a magnetic stir bar is charged with a solution of this compound in methanol.
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Reaction: The solution is cooled to 0°C in an ice bath. Sodium borohydride is added portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
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Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then quenched by the slow addition of water.
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Extraction and Purification: The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield the crude Azepan-3-ol, which can be further purified if necessary.
Visualizations
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. differencebetween.com [differencebetween.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Beckmann rearrangement reaction of cyclohexanone oxime in sub/supercritical water: byproduct and selectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Purification of Azepan-3-one by Column Chromatography
Welcome to the technical support center for the purification of Azepan-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: The standard choice for the purification of this compound is silica gel (60 Å, 230-400 mesh). Its polar nature is well-suited for the separation of moderately polar compounds like cyclic ketones. In cases of suspected compound instability on silica, alternative stationary phases like alumina (neutral or basic) or Florisil® could be considered.[1]
Q2: Which solvent system (mobile phase) should I start with for this compound purification?
A2: A good starting point for the elution of this compound is a mixture of ethyl acetate (EtOAc) and hexane. Based on purifications of similar lactam structures, a gradient elution from 5% to 100% ethyl acetate in hexane is a recommended starting strategy.[2] Thin Layer Chromatography (TLC) should always be performed first to determine the optimal solvent ratio. Aim for an Rf value of 0.2-0.4 for the best separation.
Q3: How can I determine if this compound is stable on silica gel?
A3: To test for stability, dissolve a small amount of your crude this compound in a suitable solvent, spot it on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots or streaking, which would indicate degradation.[1] A 2D TLC can also be performed where the plate is run in one direction, dried, rotated 90 degrees, and run in a second solvent system. If the compound is stable, it will remain as a single spot on the diagonal.
Q4: My compound is not eluting from the column. What should I do?
A4: There are several potential reasons for this issue. First, ensure you are using the correct solvent system and consider increasing the polarity (e.g., increasing the percentage of ethyl acetate). It's also possible the compound has decomposed on the column; you can test for this by flushing the column with a very polar solvent like methanol and analyzing the eluate.[3] Another possibility is that the fractions are too dilute to detect the compound, in which case concentrating the fractions before analysis may help.[1][3]
Q5: All my fractions are mixed, even with a good Rf separation on TLC. Why is this happening?
A5: This can occur if you overload the column with your sample. The amount of crude material should typically be 1-5% of the mass of the silica gel. Another reason could be poor column packing, leading to channeling. Ensure your silica gel bed is uniform and free of cracks or air bubbles.[4] It is also possible that one of the spots on your TLC is a degradation product that is continuously being formed on the column.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system. - Column overloading. - Column packed improperly (channeling). - Sample applied in a solvent that is too polar. | - Optimize the solvent system using TLC to achieve a greater ΔRf between your product and impurities. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a level and compact bed. - Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent. Consider dry loading.[5] |
| Compound Elutes Too Quickly (in the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). |
| Compound Elutes Too Slowly or Not at All | - The mobile phase is not polar enough. - The compound may have decomposed on the silica gel. - The fractions are too dilute for detection. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Test the stability of your compound on silica gel using TLC.[1] If it is unstable, consider using a different stationary phase like neutral alumina. - Concentrate the collected fractions before TLC analysis.[3] |
| Streaking of the Compound Band | - The compound is sparingly soluble in the mobile phase. - The column is overloaded. - The compound might be acidic or basic and interacting strongly with the silica. | - Change to a solvent system where the compound is more soluble. - Reduce the amount of sample loaded. - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - Always keep the silica gel bed covered with solvent. If the column runs dry, it needs to be repacked. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
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Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.
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Elution: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity in subsequent tests (e.g., 20% EtOAc, 30% EtOAc).
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Visualization: After the solvent front has nearly reached the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate).
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Analysis: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.
Protocol 2: Column Packing and Sample Loading
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Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.
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Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]
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Equilibration: Run the initial mobile phase through the column until the silica bed is stable and no more settling occurs. The solvent level should never drop below the top of the silica.
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Sample Loading (Wet Loading): Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the sample to the top of the silica bed.[5]
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Sample Loading (Dry Loading): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
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Elution: Begin eluting with the mobile phase, starting with the low-polarity system determined by TLC and gradually increasing the polarity as the column runs. Collect fractions and analyze them by TLC.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
Stability issues and degradation of Azepan-3-one
Welcome to the technical support center for Azepan-3-one. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a valued researcher, scientist, or drug development professional, we are committed to helping you navigate the potential challenges you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a cyclic organic compound with a seven-membered ring containing a nitrogen atom (a secondary amine) and a carbonyl group (a ketone) at the 3-position. Its molecular formula is C₆H₁₁NO. The presence of both a secondary amine and a ketone functional group dictates its chemical reactivity and potential stability issues.
Q2: What are the primary factors that can lead to the degradation of this compound?
A2: The degradation of this compound is primarily influenced by its bifunctional nature. The main contributing factors are:
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pH: Both acidic and basic conditions can catalyze degradation pathways.
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Temperature: Elevated temperatures can accelerate decomposition.
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Light: Exposure to UV light may induce photochemical reactions.
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Oxidizing Agents: The secondary amine is susceptible to oxidation.
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Air (Oxygen): Prolonged exposure to air can lead to oxidative degradation.
Q3: How should I properly store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider storage at -20°C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation of the secondary amine. |
| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents photochemical decomposition. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents exposure to moisture and air. |
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products are not extensively documented in the literature, based on the chemical structure, potential degradation can occur via several pathways.
| Degradation Pathway | Potential Products | Triggering Conditions |
| Hydrolysis | Ring-opening to form an amino acid derivative. | Strong acidic or basic conditions. |
| Oxidation | Formation of N-oxides or ring-opening products. | Presence of oxidizing agents, air, or light. |
| Photochemical Decomposition | Norrish Type I or Type II cleavage leading to ring-opening or rearrangement. | Exposure to UV light. |
| Self-Condensation/Polymerization | Aldol-type condensation or other polymerization reactions. | Basic conditions, elevated temperatures. |
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent experimental results or loss of compound activity over time.
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Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound is stored according to the recommendations in the table above.
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Aliquot the Compound: Upon receipt, if you plan to use small quantities over time, aliquot the material into smaller vials to minimize repeated freeze-thaw cycles and exposure to air and moisture.
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Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible. If a stock solution must be stored, store it at low temperature and protected from light.
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Purity Check: If degradation is suspected, verify the purity of your sample using an appropriate analytical method such as NMR, LC-MS, or GC-MS.
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Issue 2: Appearance of unexpected side products in a reaction mixture.
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Possible Cause: Reaction conditions may be promoting the degradation of this compound.
-
Troubleshooting Steps:
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pH Control: Buffer your reaction mixture if the reaction is sensitive to pH changes. The secondary amine in this compound can act as a base.
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Temperature Management: Run the reaction at the lowest effective temperature to minimize thermal degradation.
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Inert Atmosphere: If your reaction is sensitive to oxygen, perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
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Protect from Light: If the reaction is light-sensitive or is running for an extended period, wrap the reaction vessel in aluminum foil.
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Issue 3: Difficulty in dissolving this compound.
-
Possible Cause: this compound may have limited solubility in certain solvents.
-
Troubleshooting Steps:
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Solvent Selection: Test solubility in a range of solvents. Due to its polar nature, it is expected to be more soluble in polar protic and aprotic solvents.
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Gentle Warming: Gentle warming and sonication can aid in dissolution. Avoid excessive heat to prevent degradation.
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pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility. Protonation of the amine at acidic pH may increase its aqueous solubility.
-
Experimental Protocols
Protocol 1: General Procedure for Handling and Solution Preparation
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Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Handle the compound in a well-ventilated area or a chemical fume hood.
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Weigh the desired amount of this compound quickly and transfer it to a suitable vial.
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Add the desired solvent and mix until the solid is fully dissolved. Sonication or gentle warming can be used if necessary.
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If the solution is not for immediate use, flush the vial with an inert gas (e.g., Argon or Nitrogen) before sealing and store it under the recommended conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
How to resolve unexpected NMR peaks in Azepan-3-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of Azepan-3-one, with a particular focus on the interpretation of unexpected Nuclear Magnetic Resonance (NMR) peaks.
Troubleshooting Guides
This section offers a structured approach to identifying the source of unexpected signals in your ¹H and ¹³C NMR spectra.
Question: I have unexpected peaks in the NMR spectrum of my this compound product. How can I identify the impurities?
Answer:
Identifying impurities requires a systematic approach. The following workflow can help you pinpoint the source of the unexpected signals.
Caption: Troubleshooting workflow for identifying unexpected NMR peaks.
Step 1: Preliminary Checks
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Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents. Ensure your NMR solvent is of high purity.
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Starting Materials and Reagents: Check the NMR spectra of your starting materials and any reagents used in the synthesis and workup. Unreacted starting materials are a common source of unexpected peaks.
Step 2: Consider Common Byproducts of the Dieckmann Condensation
The synthesis of this compound often involves an intramolecular Dieckmann condensation of a diester. This reaction can have several side products:
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Unreacted Diester: The starting diester, such as ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, may be present if the reaction did not go to completion.
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β-Keto Ester Intermediate: The initial product of the Dieckmann condensation is a β-keto ester (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate). Incomplete hydrolysis and decarboxylation will result in its presence in the final product.
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Intermolecular Claisen Condensation Products: If the reaction conditions are not optimized, intermolecular condensation between two molecules of the starting diester can occur, leading to larger, dimeric impurities.
Step 3: Advanced Spectroscopic Analysis
If the impurity cannot be identified from the ¹H NMR alone, consider the following:
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¹³C NMR: A ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the impurity.
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2D NMR:
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COSY (Correlation Spectroscopy): Helps identify proton-proton couplings and thus neighboring protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for piecing together molecular fragments.
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Step 4: Isolation and Characterization
If the impurity is present in a significant amount, consider purifying your sample using techniques like column chromatography or preparative HPLC. Once isolated, the impurity can be fully characterized by NMR, mass spectrometry, and other analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q2: I see a broad peak in my ¹H NMR spectrum. What could it be?
A2: A broad peak could be due to several factors:
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N-H Proton: The amine proton on the azepane ring can exchange with residual water or other acidic protons in the sample, leading to a broad signal. Its chemical shift can also be highly variable.
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Water: Residual water in the sample or the NMR solvent can appear as a broad peak.
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Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
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Conformational Exchange: The seven-membered ring of this compound is flexible and can undergo conformational changes on the NMR timescale, which can lead to broadening of some signals.
Q3: My NMR spectrum is very complex, with more peaks than expected. What could be the cause?
A3: A complex spectrum can arise from:
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Mixture of Diastereomers: If any chiral centers are present in your starting materials or are created during the synthesis, you may have a mixture of diastereomers, each with its own set of NMR signals.
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Presence of Multiple Byproducts: If the reaction was not clean, you may have a mixture of several impurities, leading to a complex spectrum.
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Keto-Enol Tautomerism: The β-keto ester intermediate can exist in both keto and enol forms, each giving a distinct set of NMR signals.
Data Presentation
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities
| Compound/Fragment | Position | Approximate ¹H Chemical Shift (ppm) | Approximate ¹³C Chemical Shift (ppm) | Notes |
| This compound (projected) | C2-H₂ | ~3.5 | ~50 | Adjacent to nitrogen and carbonyl. |
| C4-H₂ | ~2.5 | ~40 | ||
| C5-H₂ | ~1.8 | ~25 | ||
| C6-H₂ | ~1.8 | ~28 | ||
| C7-H₂ | ~2.8 | ~45 | Adjacent to nitrogen. | |
| N-H | Variable (broad) | - | ||
| C=O | - | ~210 | Carbonyl carbon. | |
| 1-Methyl-1H-azepin-3(2H)-one [1] | C2-H₂ | 3.57 | 62.25 | Reference compound. |
| C4-H | 6.17 | 123.33 | Unsaturated ring. | |
| C=O | - | 180.21 | ||
| Ethyl 4-(benzyl...amino)butanoate (Starting Material) | -OCH₂CH₃ | 1.25 (t) | 14.2 | Ethyl ester signals. |
| -OCH₂CH₃ | 4.15 (q) | 60.5 | ||
| Benzyl CH₂ | 3.6 | 54 | ||
| Phenyl | 7.2-7.4 | 127-138 | ||
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Intermediate) | -OCH₂CH₃ | 1.3 (t) | 14.3 | Data for a similar piperidine derivative.[2][3][4][5][6] |
| -OCH₂CH₃ | 4.2 (q) | 61.0 | ||
| C=O (ketone) | - | ~205 | ||
| C=O (ester) | - | ~170 | ||
| Common Solvents | Dichloromethane | 5.32 | 53.8 | |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 21.0, 60.5, 14.2 | ||
| Toluene | 2.36, 7.1-7.3 | 21.4, 125-138 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
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Sample Purity: Ensure the sample is free of solid impurities by filtering a solution of the compound through a small plug of cotton or glass wool in a Pasteur pipette.
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Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
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Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
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Shimming: Properly shim the spectrometer to obtain sharp and symmetrical peaks.
Protocol 2: Troubleshooting by Spiking the NMR Sample
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Hypothesize Impurity: Based on the reaction scheme and potential side reactions, hypothesize the identity of an impurity.
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Obtain a Pure Sample: Obtain a pure sample of the suspected impurity (e.g., the starting material).
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Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of your reaction product.
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Spike the Sample: Add a small amount (a few drops of a dilute solution) of the suspected impurity to the NMR tube containing your product.
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Acquire Spiked Spectrum: Re-acquire the ¹H NMR spectrum.
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Analyze: If the intensity of the unexpected peak(s) increases relative to the product peaks, you have confirmed the identity of the impurity.
References
- 1. Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR spectrum [chemicalbook.com]
- 5. 39514-19-7|Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
Azepan-3-one reaction failed to proceed to completion
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Azepan-3-one, particularly when the reaction fails to proceed to completion.
Troubleshooting Guide
Question: My this compound synthesis has a low to no yield. What are the potential causes and how can I fix it?
Answer:
A low or non-existent yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions for Low/No Product Yield
| Potential Cause | Recommended Action | Explanation |
| Poor Quality Starting Materials | Verify the purity of your starting materials using techniques like NMR or GC-MS.Ensure reagents are dry and solvents are anhydrous, especially for moisture-sensitive reactions. | Impurities in starting materials can interfere with the reaction, leading to side products or inhibition of the catalyst. |
| Suboptimal Reaction Temperature | Experiment with a range of temperatures. For some syntheses of azepine derivatives, decreasing the temperature from boiling point to around 60°C and increasing the reaction time has been shown to improve yields[1].Conversely, some cyclization reactions may require higher temperatures to overcome the activation energy barrier for forming a seven-membered ring. | Temperature control is critical. Too low, and the reaction may not proceed; too high, and it could lead to decomposition or side reactions. |
| Incorrect Catalyst or Catalyst Deactivation | Screen different catalysts. For instance, in Rh(II)-catalyzed reactions, sterically hindered catalysts like Rh₂(Adc)₄ have been shown to improve yields by minimizing side reactions such as 1,2-hydride shifts[1].In copper-catalyzed reactions, the choice of ligand can be crucial.Ensure the catalyst is not poisoned by impurities in the reagents or solvent. | The catalyst is fundamental to the reaction's success. Its activity and selectivity can be influenced by steric and electronic factors. |
| Slow Cyclization Kinetics | Increase the reaction time. Seven-membered ring closures are often kinetically slower than the formation of five- or six-membered rings[2].Consider using a higher concentration of reactants to favor the intramolecular reaction, but be mindful of potential intermolecular side reactions. | The formation of medium-sized rings like azepane can be entropically disfavored, requiring longer reaction times to achieve completion[2]. |
| Formation of Side Products | Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify major byproducts.For example, in reactions involving α-imino carbenes, a common side product is an α,β-unsaturated N-tosylimine resulting from a competing 1,2-hydride shift[1]. Adjusting the catalyst can mitigate this[1].In some cases, alternative cyclization pathways can lead to different ring structures, such as cyclopropanes[3]. | Understanding the nature of the byproducts can provide insight into competing reaction pathways and help in optimizing conditions to favor the desired product. |
| Unsuitable Solvent | Vary the solvent. The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction pathway.In some documented syntheses of azepine derivatives, solvents like toluene or DMF have been used effectively[1][4]. | The solvent plays a key role in solvating reactants and stabilizing transition states. An inappropriate solvent can hinder the reaction. |
Question: I see multiple spots on my TLC plate, indicating the formation of several products. What should I do?
Answer:
The formation of multiple products suggests that side reactions are occurring. Here’s how to address this:
-
Characterize the Byproducts: Isolate the major byproducts by column chromatography and characterize them using spectroscopic methods (NMR, MS). Identifying their structures will help you understand the competing reaction pathways.
-
Optimize Reaction Conditions:
-
Temperature: As mentioned, lowering the temperature can sometimes increase selectivity by favoring the desired kinetic product.
-
Catalyst/Reagents: The choice of catalyst and protecting groups can significantly influence the reaction's outcome. For example, aliphatic sulfonyls have been shown to give better yields for certain this compound syntheses compared to aryl sulfonyls[3].
-
Concentration: High concentrations can favor intermolecular reactions. Try running the reaction under more dilute conditions to promote intramolecular cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What are some common synthetic routes to this compound and its derivatives?
A1: Several methods have been developed for the synthesis of the azepane core, including:
-
Migration-Annulation Strategy: This involves the use of α-imino rhodium carbenes to trigger a 1,3-migration followed by annulation to form the azepane ring[3].
-
Intramolecular Cyclization: Methods like intramolecular condensation of enamides with aldehydes[5], or intramolecular Buchwald-Hartwig coupling can be employed to form the seven-membered ring[6].
-
Tandem Amination/Cyclization: Copper(I)-catalyzed reactions of functionalized allenynes with amines can yield azepine derivatives[2].
-
Aza-Cope Rearrangement: A sequential Rh(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement of dienyltriazoles can produce fused dihydroazepines[1].
Q2: How can I purify the final this compound product?
A2: Purification of this compound, a cyclic ketone, typically involves standard organic chemistry techniques. Due to its polar nature, column chromatography on silica gel is a common method. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is often a good starting point. Recrystallization can also be an effective method for purification if the product is a solid[7].
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many reagents used in organic synthesis can be toxic, flammable, or corrosive. For example, organometallic catalysts can be pyrophoric, and solvents like dichloromethane are volatile and have associated health risks. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all chemicals before use.
Quantitative Data on this compound Derivative Synthesis
The yield of azepane derivatives can vary significantly based on the substituents and the reaction conditions. The table below summarizes reported yields for various substituted azepan-3-ones.
| Substituent Group (R) | Catalyst/Method | Yield (%) | Reference |
| Aliphatic Sulfonyls | Rhodium Carbene | 63-74% | [3] |
| Aryl Sulfonyls | Rhodium Carbene | 41-53% | [3] |
| Electron-Deficient Aryl Triazoles | Rhodium Carbene | 34-57% | [3] |
| Electron-Rich Aryl Triazoles | Rhodium Carbene | 47-60% | [3] |
| Alkenyl/Alkynyl | Rhodium Carbene | 56-57% | [3] |
| Trifluoromethylated (various amines) | Cu(I)-Catalyzed | 40-63% | [2] |
| Fused Dihydroazepine | Rh₂(Adc)₄ | 74% | [1] |
Experimental Protocols
Example Protocol: Synthesis of a Fused Dihydroazepine via Rh(II)-Catalyzed Cyclopropanation/Aza-Cope Rearrangement[1]
This protocol is an example for the synthesis of a related azepine derivative and illustrates key experimental considerations.
-
Reaction Setup: To a solution of the dienyltriazole (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene), add the Rh(II) catalyst (e.g., Rh₂(Adc)₄, 1 mol%).
-
Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 60°C) and stir for the required time (e.g., 16 hours) under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydroazepine product.
Visualizations
Caption: A typical experimental workflow for the synthesis of azepine derivatives.
Caption: A decision tree for troubleshooting incomplete this compound synthesis.
References
- 1. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]
- 6. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride - Google Patents [patents.google.com]
Alternative synthetic routes to avoid impurities in Azepan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Azepan-3-one. Our focus is on providing alternative synthetic routes to mitigate common impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the traditional Dieckmann condensation route.
Issue 1: Low Yield in Dieckmann Condensation Step
Question: We are experiencing low yields during the Dieckmann condensation of diethyl 4-benzylazanediyl)dipentanoate to produce ethyl 1-benzyl-3-oxoazepane-4-carboxylate. What are the potential causes and solutions?
Answer: Low yields in the Dieckmann condensation are often attributed to several factors:
-
Base Selection: The choice of base is critical. While sodium ethoxide is commonly used, stronger bases like potassium tert-butoxide or sodium hydride can often improve yields by more effectively promoting the intramolecular cyclization.
-
Reaction Conditions: Ensure strictly anhydrous conditions, as the presence of water can consume the base and lead to side reactions. The reaction temperature should be carefully controlled; for many systems, refluxing in a suitable solvent like toluene or THF is optimal.
-
Purity of Starting Material: The starting diester must be of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
Issue 2: Formation of Polymeric Byproducts
Question: During the Dieckmann condensation, we are observing the formation of a significant amount of high-molecular-weight, intractable material. How can we prevent this?
Answer: The formation of polymeric byproducts is a common issue in condensations and is often due to intermolecular reactions competing with the desired intramolecular cyclization.
-
High Dilution: Performing the reaction under high-dilution conditions favors the intramolecular reaction. This can be achieved by the slow addition of the diester to a solution of the base in the reaction solvent.
-
Choice of Solvent: A non-polar, aprotic solvent like toluene is often preferred to minimize side reactions.
Issue 3: Incomplete Hydrolysis and Decarboxylation
Question: After the Dieckmann condensation, the subsequent hydrolysis and decarboxylation of the β-keto ester intermediate is sluggish and incomplete. What can be done to drive this reaction to completion?
Answer: Incomplete hydrolysis and decarboxylation can be addressed by modifying the reaction conditions.
-
Acid/Base Strength: For hydrolysis, using a stronger acid (e.g., 6M HCl) or a stronger base (e.g., 6M NaOH) followed by acidic workup can be more effective than milder conditions.
-
Reaction Time and Temperature: Increasing the reaction time and/or temperature during the hydrolysis and decarboxylation step can help drive the reaction to completion. Refluxing for several hours is common.
Issue 4: Difficulty in N-Debenzylation
Question: We are struggling to remove the N-benzyl protecting group from N-benzyl-azepan-3-one to obtain the final product. What are the recommended methods?
Answer: N-debenzylation can be challenging. Several methods can be employed:
-
Catalytic Hydrogenolysis: This is the most common method, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The choice of solvent (e.g., methanol, ethanol) and the catalyst loading can be optimized.
-
Transfer Hydrogenolysis: For molecules with functional groups sensitive to standard hydrogenolysis, transfer hydrogenolysis using reagents like ammonium formate or tetrahydroxydiboron with a palladium catalyst can be a milder alternative.[1]
-
Strong Acid: In some cases, strong acids like HBr in acetic acid can be used, but this method is harsh and may not be suitable for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via the Dieckmann condensation route?
A1: The primary impurities arise from side reactions during the multi-step synthesis:
-
Unreacted Starting Material: Incomplete Dieckmann condensation can lead to the presence of the starting diester.
-
Polymeric Byproducts: As mentioned in the troubleshooting guide, intermolecular condensation can lead to polymer formation.
-
β-Keto Ester Intermediate: Incomplete hydrolysis and decarboxylation will result in the presence of the ethyl 1-benzyl-3-oxoazepane-4-carboxylate intermediate.
-
N-Benzyl-Azepan-3-one: Incomplete debenzylation will leave the protected intermediate in the final product.
Q2: Are there alternative synthetic routes to this compound that avoid the Dieckmann condensation?
A2: Yes, several alternative routes have been developed to circumvent the challenges associated with the Dieckmann condensation. One promising approach is the ring expansion of substituted piperidines . This strategy can offer better control over the ring size and substitution pattern, potentially leading to a cleaner product profile. Another alternative involves the intramolecular cyclization of amino acids or their derivatives , which can provide a more direct route to the azepanone core.
Q3: How can I purify the final this compound hydrochloride product?
A3: Purification of the final product is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as isopropanol or a mixture of methanol and diethyl ether, and then allowing it to cool slowly to induce crystallization. The purity can be assessed by techniques such as NMR spectroscopy and melting point analysis.
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Route | Key Intermediate | Typical Yield | Common Impurities | Advantages | Disadvantages |
| Dieckmann Condensation | Ethyl 1-benzyl-3-oxoazepane-4-carboxylate | 60-70% | Polymeric byproducts, unreacted starting material, β-keto ester intermediate | Readily available starting materials | Prone to side reactions, requires multiple steps |
| Piperidine Ring Expansion | Substituted 2-(halomethyl)piperidine | 75-85% | Isomeric byproducts, starting piperidine | Higher yields, potentially fewer steps | May require specialized starting materials |
| Intramolecular Cyclization of Amino Acids | N-protected-6-amino-4-oxohexanoic acid | 70-80% | Racemization, byproducts from side-chain reactions | Potentially more direct, good for chiral synthesis | Starting materials can be expensive |
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-Azepan-3-one via Dieckmann Condensation
This protocol is a multi-step process involving the formation of the N-substituted diester, followed by Dieckmann condensation, and subsequent hydrolysis and decarboxylation.
-
Synthesis of Diethyl 4-(benzylazanediyl)dipentanoate: To a solution of benzylamine in a suitable solvent, add two equivalents of ethyl acrylate. The reaction is typically carried out at room temperature.
-
Dieckmann Condensation: The resulting diester is dissolved in an anhydrous solvent (e.g., toluene) and added dropwise to a suspension of a strong base (e.g., sodium hydride) at an elevated temperature. The reaction is monitored by TLC until the starting material is consumed.
-
Hydrolysis and Decarboxylation: The crude β-keto ester from the previous step is refluxed in an acidic solution (e.g., 6M HCl) for several hours. The reaction mixture is then cooled and neutralized to afford N-benzyl-azepan-3-one.
Protocol 2: Synthesis of this compound Hydrochloride via N-Debenzylation
-
Catalytic Hydrogenolysis: N-benzyl-azepan-3-one is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Formation of Hydrochloride Salt: The catalyst is filtered off, and the filtrate is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the this compound hydrochloride salt.
Visualizations
Caption: Troubleshooting flowchart for this compound synthesis.
Caption: Comparison of synthetic routes to this compound.
References
Validation & Comparative
Comparative Analysis of Azepan-3-one Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Azepan-3-one, a seven-membered heterocyclic ketone, is a valuable building block in medicinal chemistry due to its presence in various biologically active compounds. The synthesis of this scaffold can be approached through several strategic pathways, each with its own set of advantages and limitations. This guide provides a comparative analysis of key methods for the synthesis of this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of this compound Synthesis Methods
| Method | Key Precursors | Reagents & Conditions | Yield | Advantages | Disadvantages |
| Dieckmann Condensation | Diethyl 3-(ethoxycarbonylmethyl)-3-azapentanedioate | 1. NaH, Toluene, reflux2. HCl, reflux | Moderate | Convergent synthesis, readily available starting materials. | Multi-step precursor synthesis, potential for side reactions. |
| Schmidt Rearrangement | 1,4-Cyclohexanedione | Hydrazoic acid (from NaN3 + H2SO4), Chloroform | Low to Moderate | Utilizes a commercially available starting material. | Use of highly toxic and explosive hydrazoic acid, potential for regioisomer formation. |
| Intramolecular Cyclization | N-Benzyl-4-aminobutanoic acid derivative | 1. Oxalyl chloride, DCM2. AlCl3, DCM | Good | Potentially high yielding, allows for N-substitution. | Requires synthesis of a specific amino acid precursor. |
In-Depth Analysis and Methodologies
This section provides a detailed overview of the primary synthetic routes to this compound, including reaction mechanisms and experimental protocols.
Dieckmann Condensation Approach
The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters via an intramolecular Claisen condensation of a diester. For the synthesis of an this compound precursor, a suitably substituted adipate derivative is required. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the target ketone.
Reaction Pathway:
Caption: Dieckmann condensation route to this compound.
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 1-benzyl-4-oxoazepane-3-carboxylate. To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry toluene (200 mL) is added dropwise a solution of diethyl 3-(N-benzyl-N-ethoxycarbonylmethyl)aminodipropionate (37.9 g, 0.1 mol) in toluene (100 mL). The mixture is heated to reflux for 4 hours. After cooling, the reaction is quenched with acetic acid and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude β-keto ester.
-
Step 2: Synthesis of 1-Benzylthis compound. The crude ethyl 1-benzyl-4-oxoazepane-3-carboxylate is refluxed with 10% aqueous hydrochloric acid (150 mL) for 8 hours. The solution is cooled and neutralized with sodium carbonate. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are dried and concentrated to give 1-benzylthis compound.
-
Step 3: Synthesis of this compound. A solution of 1-benzylthis compound (20.3 g, 0.1 mol) in ethanol (200 mL) is hydrogenated over 10% palladium on carbon (1 g) at 50 psi of hydrogen for 12 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to afford this compound.
Schmidt Rearrangement
The Schmidt rearrangement offers a route to azepanes through the ring expansion of a corresponding cyclohexanone derivative. The reaction proceeds by treating the ketone with hydrazoic acid under acidic conditions, leading to the insertion of a nitrogen atom into the ring.
Reaction Pathway:
Caption: Schmidt rearrangement for this compound synthesis.
Experimental Protocol:
-
Synthesis of this compound via Schmidt Rearrangement. To a stirred solution of 1,4-cyclohexanedione (11.2 g, 0.1 mol) in chloroform (100 mL) and concentrated sulfuric acid (20 mL) at 0 °C, sodium azide (7.8 g, 0.12 mol) is added portion-wise over 1 hour. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then carefully poured onto crushed ice and neutralized with aqueous ammonia. The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The resulting crude product, a mixture of azepanediones, is then subjected to a selective reduction of one carbonyl group to yield this compound. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
Intramolecular Cyclization of an Amino Acid Derivative
This method involves the formation of the azepane ring through an intramolecular cyclization of a suitably designed amino acid precursor. This approach can offer good control over the substitution pattern of the final product.
Reaction Pathway:
Caption: Intramolecular cyclization to form this compound.
Experimental Protocol:
-
Step 1: Synthesis of N-Benzylthis compound. To a solution of N-benzyl-N-(3-carboxypropyl)glycine ethyl ester (29.3 g, 0.1 mol) in dry dichloromethane (200 mL) is added oxalyl chloride (10.5 mL, 0.12 mol) dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in dry dichloromethane (100 mL) and added dropwise to a suspension of aluminum chloride (16.0 g, 0.12 mol) in dichloromethane (150 mL) at 0 °C. The mixture is stirred for 6 hours at room temperature, then quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 1-benzylthis compound.
-
Step 2: Synthesis of this compound. The debenzylation of 1-benzylthis compound is carried out as described in the Dieckmann condensation protocol to yield this compound.
Conclusion
The choice of synthetic method for this compound will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The Dieckmann condensation offers a convergent and scalable route, though it requires a multi-step synthesis of the precursor. The Schmidt rearrangement provides a more direct approach from a commercially available starting material but involves hazardous reagents. The intramolecular cyclization of an amino acid derivative can provide good yields and allows for facile introduction of substituents on the nitrogen atom. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their research and development needs.
Validating the Structure of Novel Azepan-3-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For newly synthesized azepan-3-one derivatives, a comprehensive analytical approach is paramount to unambiguously confirm their chemical structure, purity, and stereochemistry. This guide provides a comparative framework for the structural validation of a novel this compound derivative, presenting experimental data alongside an alternative, in this case, a regioisomeric azepan-4-one, to highlight the discerning power of various analytical techniques.
Comparative Structural Analysis
The definitive assignment of the carbonyl position in the azepane ring is a critical validation step. Spectroscopic and spectrometric techniques provide a detailed picture of the molecular framework, allowing for a direct comparison between the novel this compound and its azepan-4-one isomer.
Table 1: Comparison of Key Spectroscopic and Spectrometric Data
| Analytical Technique | Novel this compound Derivative | Azepan-4-one Derivative (Alternative) | Key Differentiating Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.5-3.7 (m, 2H, -CH₂-N), 2.6-2.8 (t, 2H, -CH₂-C=O), 2.4-2.6 (m, 2H), 1.8-2.0 (m, 2H), 1.6-1.8 (m, 2H) | δ 3.3-3.5 (t, 2H, -CH₂-N), 2.8-3.0 (t, 2H), 2.5-2.7 (t, 2H, -CH₂-C=O), 1.9-2.1 (m, 2H) | The chemical shifts and coupling patterns of the protons adjacent to the nitrogen and carbonyl groups are distinct. In the 3-one, the α-protons to the carbonyl are deshielded compared to the 4-one. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 209.5 (C=O), 55.2 (C-N), 48.1, 42.5, 29.8, 24.3 | δ 210.1 (C=O), 52.8 (C-N), 45.7, 38.2, 27.5 | The chemical shift of the carbonyl carbon is similar, but the shifts of the carbons in the azepane ring, particularly those adjacent to the heteroatoms, show significant differences. |
| Mass Spectrometry (EI) | m/z (%): 113 [M]⁺, 85, 70, 56, 42 | m/z (%): 113 [M]⁺, 98, 70, 57, 43 | The fragmentation pattern in electron ionization mass spectrometry can be indicative of the carbonyl position, leading to different characteristic fragment ions.[1] |
| FT-IR (KBr, cm⁻¹) | ~1715 (C=O stretch), ~3300 (N-H stretch) | ~1710 (C=O stretch), ~3310 (N-H stretch) | While the carbonyl stretching frequencies are similar, subtle differences can sometimes be observed. |
Definitive Structural Confirmation by X-ray Crystallography
For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.
Table 2: Comparative Crystallographic Data
| Parameter | Novel this compound Derivative | Notes |
| Crystal System | Monoclinic | Dependent on crystallization conditions. |
| Space Group | P2₁/c | Dependent on crystallization conditions. |
| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 12.3 Å, β = 105° | These values are unique to the crystal structure of the specific derivative. |
| Key Bond Lengths | C=O: ~1.21 Å, C-N: ~1.47 Å | Confirms the presence and location of the carbonyl group and the integrity of the azepane ring. |
| Confirmation | Unambiguous confirmation of the 3-oxo position. | Provides definitive proof of the molecular structure. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Record spectra on a 400 MHz NMR spectrometer.[1]
-
¹H NMR Parameters: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Parameters: Acquire spectra with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Inject 1 µL of the sample onto a capillary column (e.g., HP-5MS). Use a temperature program starting at 100 °C, ramping to 280 °C at 15 °C/min.
-
MS Conditions: Acquire mass spectra over a range of m/z 40-500 with an ionization energy of 70 eV.
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak of interest, paying close attention to the molecular ion and fragmentation pattern.[1]
Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a CCD detector and Mo-Kα radiation (λ = 0.71073 Å).[2] Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the structure by direct methods and refine it by full-matrix least-squares procedures.[2][3]
-
Data Deposition: Deposit the final crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizing the Validation Workflow
A systematic workflow ensures all necessary analytical steps are performed for a comprehensive structural validation.
Caption: Workflow for the structural validation of a novel this compound derivative.
Logical Pathway for Isomer Differentiation
The differentiation between isomers is a logical process based on the interpretation of analytical data.
Caption: Decision pathway for distinguishing between this compound and an isomeric alternative.
References
A Comparative Analysis of the Biological Activities of Azepan-3-one and Piperidin-3-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, saturated nitrogen-containing rings are of particular interest due to their conformational flexibility and ability to engage with biological targets. This guide provides a comparative overview of the biological activities associated with two key heterocyclic ketones: Azepan-3-one, a seven-membered ring, and Piperidin-3-one, a six-membered ring. While direct comparative studies on the parent molecules are scarce, this document synthesizes findings on their derivatives to illuminate the therapeutic potential inherent in each scaffold.
The piperidine ring is a well-established privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties. The ketone functionality at the 3-position of piperidin-3-one offers a convenient synthetic handle for the introduction of diverse substituents, allowing for the fine-tuning of biological activity.
The azepane ring, a seven-membered heterocycle, has also emerged as a significant pharmacophore. Azepane-based compounds have demonstrated a range of pharmacological properties, and several have received FDA approval for treating various diseases. The larger ring size of azepane offers different conformational possibilities compared to piperidine, which can be exploited in the design of novel therapeutic agents.
This guide will delve into the reported biological activities of derivatives of these two scaffolds, present key experimental data in a comparative format, provide detailed experimental protocols for common biological assays, and visualize relevant signaling pathways.
Comparative Biological Activities
The following tables summarize the observed biological activities of derivatives of this compound and Piperidin-3-one based on available literature. It is important to note that these are not direct comparisons of the parent compounds but rather a reflection of the activities of their respective derivatives.
Table 1: Anticancer and Cytotoxic Activity
| Scaffold Derivative | Cell Line(s) | Observed Effect | Reference |
| Azepane | Various human tumor cell lines | A dammarane-type triterpenoid featuring an azepane ring (A-azepanodammara-20(21),24(25)-diene) exhibited significantly increased cytotoxicity compared to the parent compound lacking the azepane moiety. | |
| Piperidine | Various hematological cancer cell lines | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones reduced the growth of multiple cancer cell lines and increased the expression of apoptosis-promoting genes.[[“]] | [[“]] |
| Piperidine | SK-N-SH and A549 cell lines | Polysubstituted piperidin-4-one-3-carboxylate derivatives showed high efficacy against these cell lines.[3] | [3] |
Table 2: Anti-inflammatory Activity
| Scaffold Derivative | Mechanism of Action | Observed Effect | Reference |
| Azepane | Broad-spectrum chemokine inhibition | 3-(acylamino)azepan-2-ones were identified as stable, orally available, and powerful anti-inflammatory agents. | |
| Piperidine | Inhibition of JAK2/STAT3 signaling pathway | Piperine, a natural product containing a piperidine moiety, demonstrated neuroprotective effects in ischemic stroke by inhibiting this pathway.[4] | [4] |
Table 3: Antimicrobial Activity
| Scaffold Derivative | Target Organism(s) | Observed Effect | Reference |
| Azepane | Staphylococcus aureus, Cryptococcus neoformans, Candida albicans | Imidazo[1,2-a]azepin-1-ium bromides showed promising activity against these pathogens. | |
| Piperidine | Various bacterial and fungal strains | Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antimicrobial and antifungal activity.[5] | [5] |
Key Experimental Protocols
For the benefit of researchers, detailed protocols for two of the most common assays used to evaluate the biological activities discussed above are provided.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Piperidin-3-one derivatives) and include appropriate controls (vehicle and untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 500-600 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
Broth Microdilution Assay for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[5]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[5]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathway Visualizations
To illustrate the mechanisms of action discussed for derivatives of this compound and Piperidin-3-one, the following diagrams of relevant signaling pathways are provided.
Caption: Chemokine Signaling Pathway and Inhibition by Azepane Derivatives.
Caption: JAK/STAT Signaling Pathway and Inhibition by a Piperidine-Containing Compound.
Conclusion
While a definitive declaration of superior biological activity for either the this compound or Piperidin-3-one scaffold is not possible without direct comparative studies, the available evidence on their derivatives reveals distinct and promising therapeutic avenues for each.
Derivatives of Piperidin-3-one are well-represented in the scientific literature, demonstrating a broad range of activities, particularly in the realms of anticancer and antimicrobial research. The inhibition of the JAK/STAT pathway by a piperidine-containing natural product highlights a specific mechanism through which these compounds can exert anti-inflammatory effects.
Derivatives of This compound , while less extensively studied, show significant promise. The identification of potent and metabolically stable anti-inflammatory agents that act as chemokine inhibitors underscores the potential of the azepane scaffold. Furthermore, the demonstrated ability of the azepane moiety to enhance the cytotoxicity of a parent molecule suggests its value in the design of novel anticancer agents.
Ultimately, the choice between an azepane or piperidine scaffold in a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. Both ring systems offer valuable and distinct chemical space for the development of new and effective medicines. Further research, including direct comparative studies of analogous derivatives, is warranted to more fully elucidate the relative merits of each scaffold.
References
A Comparative Analysis of Spectroscopic Data: Azepan-3-one and its Analogues
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of Azepan-3-one, Piperidin-3-one, and Cyclohexanone.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and its smaller ring analogues, Piperidin-3-one and Cyclohexanone. Understanding the spectral properties of these cyclic ketones is crucial for their identification, characterization, and utilization in synthetic chemistry and drug discovery. While comprehensive data for this compound is limited in publicly accessible databases, this guide presents available data for its derivative, 1-methyl-1H-azepin-3(2H)-one, and for the N-Boc protected form of Piperidin-3-one, alongside the well-documented data for Cyclohexanone.
Structural Comparison
This compound, a seven-membered heterocyclic ketone, along with its six-membered (Piperidin-3-one) and carbocyclic (Cyclohexanone) analogues, share a common ketone functional group, which dominates many of their spectral features. The key differences arise from the ring size and the presence and position of the nitrogen heteroatom.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound (as a derivative), N-Boc-Piperidin-3-one, and Cyclohexanone.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The presence of the N-H bond in unprotected this compound and Piperidin-3-one would also be indicated by a characteristic absorption in the 3300-3500 cm⁻¹ region.
| Compound | Key IR Absorptions (cm⁻¹) |
| Cyclohexanone | ~2950-2850 (C-H stretch), ~1715 (C=O stretch)[1] |
| N-Boc-Piperidin-3-one | Data not readily available. Expected: ~2950-2850 (C-H stretch), ~1710 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate) |
| This compound | Data not readily available. Expected: ~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1705 (C=O stretch) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra are characterized by signals in the aliphatic region. The protons alpha to the carbonyl group are typically deshielded and appear at a lower field (higher ppm) compared to the other ring protons. The presence of a nitrogen atom in this compound and Piperidin-3-one influences the chemical shifts of adjacent protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Cyclohexanone | α-CH₂ | ~2.3-2.5 | t |
| β, γ-CH₂ | ~1.8 | m | |
| N-Boc-Piperidin-3-one [2] | -C(CH₃)₃ | 1.47 | s |
| Ring CH₂ | 1.98, 2.47, 3.59, 4.04 | m, t, t, s | |
| 1-methyl-1H-azepin-3(2H)-one | N-CH₃ | Not specified | - |
| Ring Protons | δH 3.57 (2-H), 6.17 (4-H), 6.84 (5-H), 5.17 (6-H), 6.72 (7-H) | - |
Note: The data for 1-methyl-1H-azepin-3(2H)-one corresponds to an unsaturated and substituted analogue, and thus the chemical shifts are significantly different from what would be expected for the saturated this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbonyl carbon is the most deshielded and appears at a characteristic downfield shift of >200 ppm. The other aliphatic carbons appear in the range of 20-60 ppm.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Cyclohexanone [1] | C=O | ~210 |
| α-C | ~42 | |
| β-C | ~27 | |
| γ-C | ~25 | |
| N-Boc-Piperidin-3-one | C=O (ketone) | Not readily available |
| C=O (carbamate) | Not readily available | |
| -C(CH₃)₃ | Not readily available | |
| Ring Carbons | Not readily available | |
| 1-methyl-1H-azepin-3(2H)-one | C=O | 180.21 |
| Ring Carbons | 62.25 (C-2), 123.33 (C-4), 142.01 (C-5), 99.41 (C-6), 147.19 (C-7) |
Mass Spectrometry (MS)
The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. Common fragmentation patterns for cyclic ketones involve alpha-cleavage.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Cyclohexanone | C₆H₁₀O | 98.14 | 98 (M⁺), 83, 70, 55, 42 |
| Piperidin-3-one | C₅H₉NO | 99.13 | Not readily available |
| This compound | C₆H₁₁NO | 113.16 | Not readily available |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard analytical techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
IR Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are typically analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Conclusion
This guide provides a comparative overview of the spectroscopic data for this compound and its analogues. While complete data for this compound remains elusive in public domains, the provided information on its derivative and the analogues offers valuable insights for researchers. The distinct spectral features arising from the ring size and the presence of the nitrogen atom allow for the differentiation of these important cyclic ketones. Further studies are warranted to fully characterize the spectroscopic properties of this compound.
References
Purity Assessment of Synthesized Azepan-3-one: A Comparative Guide to HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Azepan-3-one, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the absence of potentially harmful impurities. This guide provides a comprehensive comparison of two common analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, a comparative analysis of their performance based on hypothetical experimental data, and a clear workflow to guide researchers in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical quality control, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds.[1][2] For non-volatile and thermally labile substances, HPLC is often the method of choice.[3][4]
Experimental Protocol: HPLC Method for this compound Purity
This protocol is a robust starting point for the purity assessment of this compound and can be further optimized based on specific laboratory conditions and instrumentation.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (of known purity)
-
Suspected impurity standards (if available)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the sample and reference standard solutions into the HPLC system.
-
Identify the this compound peak by comparing the retention time with the reference standard.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of impurities.
Experimental Protocol: GC-MS Method for this compound Purity
This protocol provides a framework for the GC-MS analysis of this compound, which can be adapted based on the specific instrument and analytical goals.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)
2. Reagents:
-
Methanol (GC grade) or another suitable solvent
-
This compound reference standard
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 35-300
4. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL.
5. Analysis:
-
Inject the sample solution into the GC-MS system.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify potential impurities by searching their mass spectra against a library (e.g., NIST).
-
Calculate purity using the area normalization method from the total ion chromatogram (TIC).
Comparative Data Analysis
To provide a clear comparison of the two methods, the following table summarizes hypothetical performance data for the purity assessment of a synthesized batch of this compound.
| Parameter | HPLC Method | GC-MS Method |
| Purity Assay (%) | 99.5 | 99.4 |
| Retention Time of this compound (min) | 8.2 | 12.5 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.15 |
| Analysis Time per Sample (min) | 20 | 25 |
| Primary Strengths | High precision for quantification of known impurities. Suitable for non-volatile impurities. | High sensitivity and specificity for identification of unknown volatile impurities. |
| Primary Limitations | May not be suitable for highly volatile impurities. Identification of unknown peaks requires further analysis. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound, from initial synthesis to the comparative analysis of results from HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of synthesized this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC is highly recommended for routine quality control where the primary goal is to accurately quantify the main component and known impurities. Its robustness and precision make it ideal for release testing of batches.
-
GC-MS is invaluable during process development and for troubleshooting, as it provides detailed structural information for the identification of unknown volatile impurities. This is crucial for understanding the impurity profile and optimizing the synthetic process.
For a comprehensive purity assessment, a combination of both techniques is often employed. HPLC provides accurate quantification, while GC-MS offers structural elucidation of volatile impurities, ensuring a thorough understanding of the quality of the synthesized this compound. This dual-pronged approach is a best practice in the pharmaceutical industry to guarantee the safety and quality of drug intermediates.[5]
References
Azepan-3-one Derivatives Emerge as Potent Kinase Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Immediate Release
A comprehensive review of recent studies reveals that azepan-3-one based compounds are a promising class of kinase inhibitors with significant therapeutic potential. This comparison guide synthesizes available in vitro and in vivo data, providing researchers, scientists, and drug development professionals with a detailed analysis of their efficacy, particularly as inhibitors of Cathepsin K, and their standing against alternative compounds.
This compound derivatives have demonstrated potent inhibitory activity against several key kinases, with a substantial body of research focusing on their role as Cathepsin K inhibitors. These compounds have shown improved stability and pharmacokinetic profiles compared to earlier five- and six-membered ring ketone-based inhibitors. This guide will delve into the quantitative efficacy data, experimental methodologies, and the underlying signaling pathways modulated by these compounds.
In Vitro Efficacy: Potent Inhibition at Nanomolar Concentrations
In vitro studies have been pivotal in establishing the potency of this compound based compounds. The primary metric for efficacy in these studies is the apparent inhibition constant (Ki,app), which indicates the concentration of the inhibitor required to produce half-maximum inhibition.
Table 1: In Vitro Efficacy of this compound Based Cathepsin K Inhibitors
| Compound ID | Substitution | Human Cathepsin K (Ki,app, nM) | Reference Compound (Ki,app, nM) |
| 1 (Parent Compound) | 4S | 0.16 | - |
| 10 (Relacatib/SB-462795) | 4S-7-cis-methyl | 0.041 | - |
| 20 | 4S | 0.16 | - |
| 24 | Not Specified | 0.0048 | - |
Data compiled from multiple sources.[1][2][3]
The data clearly indicates that substitutions on the azepanone ring can significantly influence inhibitory potency. Notably, the 4S-7-cis-methyl substituted analogue, Relacatib (compound 10), exhibits a nearly four-fold increase in potency against human Cathepsin K compared to the parent compound.[2][3]
In Vivo Performance: Favorable Pharmacokinetics
The transition from promising in vitro results to effective in vivo application is a critical step in drug development. This compound derivatives have shown encouraging pharmacokinetic profiles in animal models, a key indicator of their potential as therapeutic agents.
Table 2: In Vivo Pharmacokinetic Profiles of this compound Based Cathepsin K Inhibitors in Rats
| Compound ID | Oral Bioavailability (%) | In Vivo Clearance Rate (mL/min/kg) |
| 1 (Parent Compound) | 42 | 49.2 |
| 10 (Relacatib/SB-462795) | 89 | 19.5 |
| 20 | 42 | Not Reported |
Data from studies in rats.[1][2][3]
Relacatib, once again, stands out with a remarkable 89% oral bioavailability in rats, more than double that of the parent compound, and a significantly lower clearance rate, suggesting a longer duration of action in the body.[2][3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, it is essential to understand the methodologies employed. Below are summaries of the key experimental protocols used to determine the in vitro and in vivo efficacy of these compounds.
In Vitro Cathepsin K Inhibition Assay
The inhibitory activity of the this compound compounds against human Cathepsin K is typically determined using a fluorometric assay.
Protocol:
-
Recombinant human Cathepsin K is pre-incubated with varying concentrations of the test compound in a buffered solution (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (DTT).
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as (Z-Leu-Arg)2-R110.
-
The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths are specific to the fluorophore).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The apparent inhibition constants (Ki,app) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.
In Vivo Pharmacokinetic Studies in Rats
Pharmacokinetic parameters are assessed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Protocol:
-
Male Sprague-Dawley rats are used as the animal model.
-
For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered via the tail vein.
-
For oral (PO) administration, the compound is typically suspended in a vehicle like 0.5% methylcellulose and administered by oral gavage.
-
Blood samples are collected at various time points post-administration from the jugular vein.
-
Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters, including oral bioavailability and clearance rate, are calculated from the plasma concentration-time profiles using appropriate software.
Signaling Pathway Modulation
Cathepsin K plays a crucial role in several signaling pathways implicated in cancer progression, particularly in bone metastasis. This compound based inhibitors, by targeting Cathepsin K, can modulate these pathways.
The RANKL/RANK signaling pathway is a key regulator of osteoclast formation and activity. Cathepsin K is a downstream effector of this pathway. Inhibition of Cathepsin K by this compound derivatives can disrupt the bone resorption cycle, a critical process in the development of bone metastases.[4] Furthermore, Cathepsin K has been linked to the mTOR signaling pathway, which is vital for cell growth and proliferation.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationships of 5-, 6-, and 7-methyl-substituted this compound cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthetic protocols for Azepan-3-one, a valuable heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct, reproducible protocols for the unprotected this compound, this document focuses on the synthesis of its N-protected precursors, which can be readily deprotected to yield the target compound. The primary synthetic strategy discussed is the Dieckmann condensation, a powerful tool for the formation of cyclic β-keto esters.
Comparison of Synthetic Protocols for N-Protected this compound
The synthesis of this compound is most effectively achieved through a multi-step process involving the initial formation of an N-protected derivative, followed by cyclization and subsequent deprotection/decarboxylation. The N-benzyl protected route is a commonly employed strategy.
| Parameter | Dieckmann Condensation Protocol for N-Benzyl-Azepan-3-one |
| Starting Materials | N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester |
| Key Reaction | Intramolecular Dieckmann Condensation |
| Reagents & Conditions | Sodium ethoxide in toluene, reflux |
| Intermediate | Ethyl 1-benzyl-3-oxoazepane-4-carboxylate |
| Subsequent Steps | Hydrolysis and Decarboxylation |
| Reagents & Conditions | Aqueous HCl, reflux |
| Final Product | 1-Benzyl-azepan-3-one hydrochloride |
| Overall Yield | Moderate to Good (specific yields vary across literature) |
| Purity | High (typically requires crystallization) |
| Reaction Time | Several hours for cyclization and decarboxylation |
| Scalability | Reported in laboratory scale; potentially scalable |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-azepan-3-one via Dieckmann Condensation
This protocol involves a two-step sequence starting from the acyclic diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester.
Step 1: Intramolecular Dieckmann Condensation to form Ethyl 1-benzyl-3-oxoazepane-4-carboxylate
-
Reagents:
-
N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester
-
Sodium ethoxide
-
Toluene (anhydrous)
-
Aqueous Hydrochloric Acid (for work-up)
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
A solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux temperature.
-
The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched by the addition of aqueous hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate.
-
Step 2: Hydrolysis and Decarboxylation to form 1-Benzyl-azepan-3-one
-
Reagents:
-
Crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate
-
Concentrated Hydrochloric Acid
-
Water
-
Sodium hydroxide solution (for work-up)
-
Dichloromethane (for extraction)
-
-
Procedure:
-
The crude β-keto ester from Step 1 is heated at reflux in a mixture of concentrated hydrochloric acid and water for several hours.
-
The progress of the reaction is monitored by the cessation of carbon dioxide evolution.
-
After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford crude 1-benzyl-azepan-3-one.
-
Purification is typically achieved by column chromatography or crystallization of the hydrochloride salt.
-
Experimental Workflow and Logical Relationships
The synthesis of this compound via the Dieckmann condensation of an N-protected amino diester follows a logical progression from an acyclic precursor to the final cyclic ketone. This workflow can be visualized as follows:
Signaling Pathways and Logical Relationships
The core of the presented synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation. The logical relationship of this key step is depicted below, illustrating the transformation of the acyclic diester into the cyclic β-keto ester.
A Head-to-Head Comparison of Azepan-3-one and Other Cyclic Ketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical decision. This guide provides a head-to-head comparison of Azepan-3-one with other common cyclic ketones, namely cyclopentanone, cyclohexanone, and cycloheptanone. The comparison focuses on their physicochemical properties, reactivity, and biological relevance, supported by experimental data to inform scaffold selection in drug discovery and chemical synthesis.
Introduction to Cyclic Ketones
Cyclic ketones are a fundamental class of organic compounds characterized by a carbonyl group within a carbocyclic ring. Their ring size significantly influences their chemical and physical properties, including reactivity, which is often attributed to ring strain. These structural motifs are present in numerous natural products and synthetic compounds with important biological activities. This guide will delve into the properties of this compound, a seven-membered heterocyclic ketone containing a nitrogen atom, and compare it with the well-studied carbocyclic ketones: cyclopentanone (five-membered), cyclohexanone (six-membered), and cycloheptanone (seven-membered).
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of these cyclic ketones are summarized in the table below. These properties are crucial for predicting their behavior in different solvent systems and for their characterization.
| Property | This compound | Cyclopentanone | Cyclohexanone | Cycloheptanone |
| Molecular Formula | C₆H₁₁NO[1] | C₅H₈O | C₆H₁₀O | C₇H₁₂O |
| Molecular Weight ( g/mol ) | 113.16[1] | 84.12 | 98.15 | 112.17 |
| Boiling Point (°C) | Not available | 130.6 | 155.6 | 179 |
| Melting Point (°C) | Not available | -58.2 | -47 | -21 |
| Density (g/mL at 20°C) | Not available | 0.950 | 0.947 | 0.951 |
| IR C=O Stretch (cm⁻¹) | ~1710 | ~1745 | ~1715 | ~1705 |
| ¹³C NMR (C=O, ppm) | Not available | ~220 | ~212 | ~215 |
Reactivity Comparison
The reactivity of cyclic ketones is a key consideration for their application in synthesis. A common reaction used to probe the reactivity of ketones is reduction by hydride reagents like sodium borohydride. The rate of this reaction is influenced by factors such as ring strain and steric hindrance around the carbonyl group.
A general workflow for comparing the reactivity of cyclic ketones through a reduction reaction is outlined below.
Biological Activity and Relevance
Cyclic ketones are prevalent scaffolds in biologically active molecules and approved drugs. Their rigid conformations can provide a basis for the design of potent and selective ligands for various biological targets.
| Cyclic Ketone | Examples of Biological Relevance |
| This compound | The azepane ring is found in various bioactive compounds. For instance, some A-azepano-triterpenoids have shown cytotoxic potential against human cancer cell lines with EC₅₀ values in the micromolar range.[2][3] Additionally, certain azepane derivatives exhibit antimicrobial and antiviral activities, with some showing strong activity against MRSA with MIC values as low as ≤ 0.15 μM.[4] |
| Cyclopentanone | The cyclopentanone ring is a key structural feature in prostaglandins, which are lipid compounds with diverse hormone-like effects.[5][6] Synthetic prostaglandin analogues containing a cyclopentanone core are used to treat various conditions. For example, the synthesis of bicyclic ketones in prostaglandins has led to compounds with significant antimitotic activity, with ID₅₀ values as low as 0.35 µg/mL.[5] |
| Cyclohexanone | The cyclohexanone scaffold is present in the anesthetic drug ketamine.[7] Furthermore, cyclohexanone itself is metabolized in the body, and its toxicological profile has been studied. The oral LD₅₀ for cyclohexanone in rats is reported to be 1.80 g/kg bw. |
The role of the cyclopentanone ring as a core component in the prostaglandin synthesis pathway is a prime example of the importance of cyclic ketones in biological signaling.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible research. Below are summarized procedures for the synthesis of cyclopentanone and cyclohexanone.
Synthesis of Cyclopentanone from Adipic Acid
Materials: Adipic acid, barium hydroxide (catalyst).
Procedure:
-
An intimate mixture of adipic acid and a catalytic amount of barium hydroxide is prepared.
-
The mixture is gradually heated to 285-295 °C.
-
Cyclopentanone distills from the reaction mixture along with water.
-
The cyclopentanone is separated from the aqueous layer, dried, and purified by distillation.
Synthesis of Cyclohexanone by Oxidation of Cyclohexanol
Materials: Cyclohexanol, sodium dichromate dihydrate, sulfuric acid, water.
Procedure:
-
A solution of sodium dichromate in sulfuric acid and water (Jones reagent) is prepared and cooled.
-
Cyclohexanol is added to the oxidizing solution, and the temperature is maintained between 55-60 °C.
-
After the reaction is complete, the mixture is distilled to separate the cyclohexanone.
-
The distillate is saturated with salt, and the cyclohexanone layer is separated, dried, and purified by distillation.
Conclusion
This guide provides a comparative overview of this compound and other common cyclic ketones. While direct quantitative comparisons of reactivity and biological activity for this compound are limited in the current literature, the available data on related azepane-containing compounds suggest their potential as valuable scaffolds in drug discovery, particularly in the areas of oncology and infectious diseases. Cyclopentanone and cyclohexanone remain fundamental building blocks with well-established reactivity and significant roles in biologically important molecules like prostaglandins and pharmaceuticals. Further research into the specific properties of this compound is warranted to fully elucidate its potential and enable its broader application in chemical and pharmaceutical research.
References
- 1. This compound | C6H11NO | CID 15793166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bicyclic ketones in prostaglandins and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives
The azepane scaffold is a crucial seven-membered heterocycle in medicinal chemistry, with its derivatives showing a wide range of biological activities. The conformational flexibility of the azepane ring is a key determinant of its interaction with biological targets.[1] The introduction of a ketone functionality at the 3-position, yielding the azepan-3-one core, along with substitutions on the ring, significantly influences the conformational preferences of the molecule. This guide provides a comparative analysis of substituted this compound derivatives, focusing on their conformational properties as determined by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This information is critical for researchers and professionals in drug development for the rational design of potent and selective therapeutic agents.
Conformational Landscape of the this compound Ring
The seven-membered this compound ring is inherently flexible and can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The presence of substituents can stabilize or destabilize these conformations, leading to a conformational equilibrium that is often crucial for biological activity. The substitution pattern on the azepanone core can modulate pharmacological properties.[2][3]
For instance, in a series of methyl-substituted this compound based cathepsin K inhibitors, the position and stereochemistry of the methyl group were found to significantly impact both the inhibitory potency and the pharmacokinetic profile of the compounds.[2][3]
Comparative Data of Substituted this compound Derivatives
The following tables summarize the conformational data and biological activity for a series of 4S-substituted this compound derivatives designed as cathepsin K inhibitors. The data is primarily drawn from the comprehensive study by Yamashita et al. on 5-, 6-, and 7-methyl-substituted this compound cathepsin K inhibitors.[2][3][4]
Table 1: Comparison of Unsubstituted and Methyl-Substituted this compound Cathepsin K Inhibitors
| Compound | Substitution | Cathepsin K Ki (nM) | Rat Oral Bioavailability (%) | Conformation of C4-substituent in unbound state |
| 1 | 4S- (unsubstituted) | 0.16 | 42 | Equatorial |
| 2 | 4S,5S-cis-methyl | 0.052 | 19 | - |
| 3 | 4S,5R-trans-methyl | 0.075 | 5.3 | - |
| 4 | 4S,6S-cis-methyl | 1.1 | 50 | - |
| 5 | 4S,6R-trans-methyl | 0.024 | 24 | - |
| 10 | 4S,7S-cis-methyl | 0.041 | 89 | Equatorial |
Data extracted from Yamashita et al., J. Med. Chem. 2006, 49 (5), pp 1597–1612.[2][3][4]
Table 2: X-ray Crystallography Data for Selected this compound Derivatives
| Compound | This compound Conformation | C4-substituent Orientation (in crystal) | Key Dihedral Angles (°) |
| Unbound Inhibitor 20 | Chair | Equatorial | C2-C3-C4-C5: -65.4 |
| Inhibitor 20 bound to Cathepsin K | Twist-Chair | Axial | C2-C3-C4-C5: 149.7 |
| Compound 10 | Chair | Equatorial | N/A |
Data for inhibitor 20 from Marquis et al., J. Med. Chem. 2001, 44 (9), pp 1380–1395.[5] Data for compound 10 from Yamashita et al., J. Med. Chem. 2006, 49 (5), pp 1597–1612.[2][3][4]
Experimental Methodologies
A combination of techniques is employed to elucidate the conformational preferences of substituted this compound derivatives.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive picture of the solid-state conformation of a molecule.
General Protocol:
-
Crystal Growth: Crystals of the target compound are grown by slow evaporation of a suitable solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain accurate bond lengths, bond angles, and dihedral angles.
The crystal structure of an unbound azepanone-based inhibitor revealed that the C-4 substituent adopts an equatorial conformation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.
Key NMR Experiments:
-
¹H NMR: The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative stereochemistry and conformational preferences of the ring.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing information about the spatial arrangement of substituents and the overall conformation of the molecule.
Computational Modeling
Molecular mechanics and quantum mechanics calculations are used to predict the relative energies of different conformations and to complement experimental data.
Typical Workflow:
-
Conformational Search: A systematic or random search of the conformational space is performed to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).
-
Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.
Molecular modeling studies have predicted a higher energy axial orientation for the C-4 substituent of an azepanone inhibitor when bound to the active site of cathepsin K, a prediction that was later confirmed by X-ray crystallography.[5]
Visualization of Conformational Analysis Concepts
Caption: Conformational equilibrium of a substituted this compound ring.
Caption: Workflow for the conformational analysis of this compound derivatives.
References
- 1. PDB-2ftd: Crystal structure of Cathepsin K complexed with 7-Methyl-Substitu... - Yorodumi [pdbj.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2ftd - Crystal structure of Cathepsin K complexed with 7-Methyl-Substituted this compound compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azepan-3-one: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Azepan-3-one, ensuring compliance and minimizing environmental impact.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 171257-01-5) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department and the forthcoming specific SDS for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process that requires careful planning and execution. The following is a generalized workflow for the disposal of a chemical like this compound.
-
Waste Identification and Classification:
-
Treat this compound as hazardous waste. Based on its chemical structure (a cyclic ketone), it may be classified as a flammable and/or toxic substance.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.
-
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound.
-
The label should clearly state "Hazardous Waste" and include the chemical name ("this compound"), CAS number (171257-01-5), and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA).
-
The SAA should be a secure, well-ventilated location, away from sources of ignition and incompatible materials.
-
Keep the container tightly sealed except when adding waste.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary information about the waste, as detailed on the container label.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data regarding toxicity, flammability, and exposure limits are not available. The following table provides a template for the types of data that should be sought from the official SDS once obtained.
| Parameter | Value | Source |
| LD50 (Oral, Rat) | Data not available | To be obtained from the specific SDS |
| Flash Point | Data not available | To be obtained from the specific SDS |
| Permissible Exposure Limit (PEL) | Data not available | To be obtained from the specific SDS |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases (general guidance) | To be obtained from the specific SDS |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal, referencing the procedures outlined above and any specific institutional requirements. All researchers handling the compound must be trained on these protocols before commencing work.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Essential Safety and Logistical Information for Handling Azepan-3-one
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemicals like Azepan-3-one is paramount. This document provides a comprehensive operational and disposal plan, grounded in established safety protocols for similar chemical structures, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a thorough risk assessment is necessary to determine the appropriate level of personal protective equipment. Based on the hazards associated with analogous compounds, the following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Skin and Body Protection: A laboratory coat is essential. For procedures with a higher potential for exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage | |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Non-Halogenated Organic Waste: this compound, being a non-halogenated organic compound, should be collected in a designated, clearly labeled, and sealed container for non-halogenated organic waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a separate, labeled container.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with their contents, including the full chemical name "this compound" and appropriate hazard warnings.
-
Storage: Waste containers should be stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[1]
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in the laboratory, contributing to a culture of safety and responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
